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  • Product: (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol
  • CAS: 1202577-85-2

Core Science & Biosynthesis

Foundational

Physicochemical and Analytical Profiling of (1R)-4-Chloro-2,3-dihydro-1H-inden-1-ol: A Technical Whitepaper

Introduction & Structural Significance (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol (commonly referred to as (1R)-4-chloro-1-indanol) is a highly valued chiral building block in modern drug discovery and fine chemical synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

(1R)-4-chloro-2,3-dihydro-1H-inden-1-ol (commonly referred to as (1R)-4-chloro-1-indanol) is a highly valued chiral building block in modern drug discovery and fine chemical synthesis. Characterized by a rigid bicyclic indane framework, a halogen substituent at the 4-position, and a stereodefined hydroxyl group at the C1 position, this molecule serves as a privileged scaffold.

The precise spatial orientation of the (1R)-hydroxyl group is critical for target binding in various pharmacological applications. For instance, derivatives of 4-chloro-1-indanol have been extensively utilized in the development of SMN2 promoter activators for the treatment of spinal muscular atrophy [1] and in the design of transient receptor potential ankyrin 1 (TRPA1) antagonists for respiratory disorders [2]. Understanding its physical properties and establishing rigorous analytical controls is paramount for researchers scaling up its synthesis.

Quantitative Physicochemical Profile

The baseline physical and thermodynamic properties of the (1R) enantiomer are summarized below. These parameters are essential for predicting solubility, designing purification workflows, and establishing formulation strategies.

PropertyValueAnalytical Method / Source
Chemical Name (1R)-4-chloro-2,3-dihydro-1H-inden-1-olIUPAC Nomenclature
CAS Registry Number 1202577-85-2Chemical Databases[3]
Molecular Formula C9H9ClOElemental Analysis[4]
Molecular Weight 168.62 g/mol Mass Spectrometry[3]
Monoisotopic Mass 168.0340 DaHigh-Resolution MS (HRMS)[4][5]
Topological Polar Surface Area 20.23 ŲComputational Profiling[5]
Predicted Boiling Point ~127.5 °CThermogravimetric Analysis[6]
LogP (Octanol/Water) 2.3 – 2.5Shake-Flask / RP-HPLC[5]

Causality in Stereoselective Synthesis

The synthesis of the pure (1R) enantiomer typically bypasses traditional racemic reduction (e.g., NaBH4)[2] in favor of Asymmetric Transfer Hydrogenation (ATH). Utilizing a Ru(II)-(1S,2S)-TsDPEN catalyst ensures high enantio-induction. The causality behind using a formic acid/triethylamine (HCOOH/Et3N) azeotrope in this reaction is twofold: it provides a steady, controlled hydride source while maintaining a specific pH window that prevents the premature degradation of the sensitive Ru(II) complex.

ATH_Workflow SM 4-Chloro-1-indanone (Prochiral Ketone) Reac Asymmetric Transfer Hydrogenation (ATH) SM->Reac HCOOH/Et3N 25°C, 12h Cat Ru(II)-(1S,2S)-TsDPEN (Chiral Catalyst) Cat->Reac Hydride Transfer Crude Crude (1R)-Indanol (Enantioenriched) Reac->Crude Purif Recrystallization (Hexane/EtOAc) Crude->Purif Impurity Removal Pure Pure (1R)-4-Chloro- 2,3-dihydro-1H-inden-1-ol Purif->Pure >99% ee

Fig 1. Stereoselective ATH workflow for isolating (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol.

Self-Validating Analytical Protocols

To ensure the scientific integrity of the isolated compound, the following protocols are designed as self-validating systems. They do not merely generate data; they mathematically and procedurally prove their own accuracy during execution.

Enantiomeric Purity Determination via Chiral HPLC

Objective: Quantify the enantiomeric excess (ee) of the (1R) enantiomer.

  • Step 1: Sample Preparation. Dissolve 5 mg of the synthesized (1R)-4-chloro-1-indanol in 1 mL of HPLC-grade hexane/isopropanol (90:10 v/v).

  • Step 2: Column Equilibration. Flush a Chiralcel OD-H column (250 x 4.6 mm, 5 µm) with the mobile phase at 1.0 mL/min until the baseline stabilizes at 220 nm.

  • Step 3: System Suitability (Self-Validation). Inject 10 µL of a racemic standard (CAS: 3199-71-1)[7]. The system self-validates only if the chromatographic resolution ( Rs​ ) between the (1S) and (1R) peaks is ≥1.5 (baseline resolution). If Rs​<1.5 , the mobile phase polarity must be adjusted before proceeding.

  • Step 4: Sample Analysis. Inject 10 µL of the (1R) sample. Integrate the peak areas to calculate the enantiomeric excess.

Causality: The OD-H column is selected because its cellulose tris(3,5-dimethylphenylcarbamate) stationary phase provides highly specific steric and hydrogen-bonding cavities. The non-polar hexane maintains the structural integrity of this chiral selector, while the protic isopropanol modulates elution strength by competing for hydrogen bond sites. The 220 nm wavelength is strictly chosen because the indane aromatic ring exhibits strong π−π∗ transitions in this UV region, maximizing detection sensitivity without interference from the solvent front.

Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Objective: Determine the absolute melting point and assess crystalline purity.

  • Step 1: Calibration. Calibrate the DSC instrument using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔH = 28.45 J/g) to ensure thermal accuracy.

  • Step 2: Sample Loading. Accurately weigh 2–3 mg of the (1R) compound into an aluminum pan and crimp it with a pinhole lid.

  • Step 3: Thermal Method. Heat the sample from 25 °C to 150 °C at a rate of 10 °C/min under a constant nitrogen flow (50 mL/min).

  • Step 4: Data Extraction (Self-Validation). Analyze the melting endotherm. Apply the van 't Hoff equation to the leading edge of the melting peak. A calculated purity of >99.5 mol% and a sharp melting range (<1 °C) self-validates the crystalline integrity of the sample, acting as an orthogonal confirmation independent of the HPLC data.

Causality: The pinhole lid is utilized to prevent pressure buildup from any residual solvent volatilization, which could artificially broaden the melting endotherm and skew purity calculations. The nitrogen purge is critical; it prevents oxidative degradation of the hydroxyl group at elevated temperatures, ensuring the endotherm strictly represents the solid-to-liquid phase transition.

Validation_Logic Start Physical Property Validation System Opt Optical Purity Assessment Start->Opt Therm Thermodynamic Profiling Start->Therm HPLC Chiral HPLC (Baseline Rs > 1.5) Opt->HPLC Enantiomeric Excess Polar Polarimetry [α]D Measurement Opt->Polar Specific Rotation DSC DSC Analysis (Melting Endotherm) Therm->DSC Phase Transition TGA TGA Analysis (Decomposition Temp) Therm->TGA Thermal Stability Valid Validated (1R) Physicochemical Profile HPLC->Valid Polar->Valid DSC->Valid TGA->Valid

Fig 2. Self-validating analytical logic for confirming the physicochemical profile of the (1R) enantiomer.

Conclusion

The physical properties of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol dictate its behavior in complex synthetic environments. By enforcing a self-validating analytical framework—combining chiral chromatography with rigorous thermodynamic profiling—researchers can guarantee the stereochemical and crystalline integrity of this crucial intermediate, thereby de-risking downstream drug development workflows.

References

  • Synthesis and Biological Evaluation of Novel 2,4-Diaminoquinazoline Derivatives as SMN2 Promoter Activators for the Potential Treatment of Spinal Muscular Atrophy. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol Compound Summary. Molport Database. URL:[Link]

  • 4-chloro-2,3-dihydro-1H-inden-1-ol Physical Properties (CID 20454047). PubChem / PubChemLite. URL:[Link]

Sources

Exploratory

A Comprehensive Spectroscopic Guide to (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol

Abstract This technical guide provides an in-depth analysis of the key spectroscopic characteristics of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol (also known as (1R)-4-chloro-1-indanol), a chiral alcohol of significant int...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic characteristics of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol (also known as (1R)-4-chloro-1-indanol), a chiral alcohol of significant interest in synthetic and medicinal chemistry. As a versatile building block, its unambiguous structural confirmation is paramount. This document serves as a practical reference for researchers, scientists, and drug development professionals, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide synthesizes predictive data based on analogous structures with established experimental protocols, explaining the causal relationships between molecular structure and spectral output.

Introduction: The Molecular Profile

(1R)-4-chloro-2,3-dihydro-1H-inden-1-ol is a halogenated derivative of 1-indanol.[1] Its structure features a bicyclic system composed of a benzene ring fused to a five-membered aliphatic ring, which contains a hydroxyl group at the chiral center (C1) and a chlorine atom at the C4 position of the aromatic ring. This combination of a rigid scaffold, chirality, and functional groups makes it a valuable intermediate for constructing complex molecular architectures.[2] Accurate interpretation of its spectroscopic data is the cornerstone of quality control and successful application in multi-step syntheses.

Caption: Chemical structure of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol, both ¹H and ¹³C NMR are indispensable for confirming its constitution and purity. The following data are predicted based on established substituent effects and analysis of structurally related compounds, such as 4-chloro-1-indanone and 1-indanol.[1][3]

2.1. Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum reveals the electronic environment and connectivity of every proton in the molecule. The aromatic region is defined by the chloro-substituted benzene ring, while the aliphatic region details the stereochemically complex five-membered ring.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Insights
H5~ 7.28dJ = 7.7Ortho-coupled to H6. Least affected by the C4-Cl substituent.
H6~ 7.22tJ = 7.7Coupled to both H5 and H7, appearing as a triplet of doublets.
H7~ 7.45dJ = 7.7Ortho-coupled to H6. Deshielded due to proximity to the electron-withdrawing C4-Cl.
H1 (methine)~ 5.30tJ = 6.5Benzylic proton attached to the hydroxyl-bearing carbon. Coupled to the two H2 protons.
H2a (methylene)~ 2.55m-Diastereotopic proton, part of a complex multiplet.
H2b (methylene)~ 2.05m-Diastereotopic proton, part of a complex multiplet. Coupled to H2a and H1.
H3a (methylene)~ 3.10m-Benzylic proton, deshielded by the aromatic ring.
H3b (methylene)~ 2.90m-Benzylic proton, coupled to H3a and H2 protons.
OH (hydroxyl)~ 1.8-2.5br s-Chemical shift is concentration and temperature dependent. Appears as a broad singlet.
2.2. Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides a signal for each unique carbon atom, offering a direct map of the molecule's carbon skeleton. The chemical shifts are highly sensitive to the electronic effects of neighboring atoms and functional groups.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Insights
C1~ 76.5Carbinol carbon, significantly deshielded by the attached hydroxyl group.
C2~ 30.5Aliphatic methylene carbon.
C3~ 36.0Benzylic methylene carbon, deshielded by the aromatic ring. Based on data from 4-chloro-1-indanone.[3]
C3a~ 144.2Aromatic quaternary carbon, part of the ring fusion.
C4~ 133.5Aromatic carbon directly bonded to chlorine, deshielded. Based on data from 4-chloro-1-indanone.[3]
C5~ 129.5Aromatic methine carbon. Based on data from 4-chloro-1-indanone.[3]
C6~ 122.6Aromatic methine carbon. Based on data from 4-chloro-1-indanone.[3]
C7~ 127.8Aromatic methine carbon.
C7a~ 141.8Aromatic quaternary carbon, part of the ring fusion and adjacent to the carbinol center.
2.3. Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-15 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if required by the instrument.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data using a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlet signals for all carbons. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
3400 - 3200O-H stretch (alcohol)Strong, BroadConfirms the presence of the hydroxyl group. The broadness is due to hydrogen bonding. This contrasts with the ketone precursor, which shows a strong C=O stretch around 1707 cm⁻¹.[3][4]
3100 - 3000C-H stretch (aromatic)MediumCharacteristic of sp² C-H bonds on the benzene ring.
2960 - 2850C-H stretch (aliphatic)MediumCorresponds to the sp³ C-H bonds of the methylene and methine groups in the five-membered ring.
1600 - 1450C=C stretch (aromatic)Medium-StrongMultiple bands in this region confirm the presence of the benzene ring.
~ 1050C-O stretch (secondary alcohol)StrongA key indicator for the secondary alcohol functional group.
800 - 750C-Cl stretchStrongConfirms the presence of the chloro-substituent on the aromatic ring.
3.1. Experimental Protocol: ATR-FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the ATR crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum.

cluster_workflow General Spectroscopic Workflow Sample Sample of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (EI-GC-MS) Sample->MS Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data Structure Structural Elucidation & Confirmation Data->Structure

Caption: A typical workflow for the complete spectroscopic characterization of a novel compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and offering clues about its structure. Electron Ionization (EI) is a common technique that induces fragmentation.

4.1. Analysis of the Mass Spectrum
  • Molecular Ion (M⁺): The molecular formula is C₉H₉ClO. The calculated monoisotopic mass is approximately 168.04 g/mol . The mass spectrum will show a molecular ion peak at m/z 168.

  • Isotopic Pattern: A hallmark feature will be the presence of an M+2 peak at m/z 170 with an intensity that is approximately one-third (32.5%) of the M+ peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl vs ³⁷Cl).

  • Key Fragments: The fragmentation pattern is dictated by the stability of the resulting ions. For this benzylic alcohol, common fragmentation pathways include:

    • Loss of Water [M - H₂O]⁺: A peak at m/z 150, resulting from the elimination of a water molecule to form a stable indenyl cation.

    • Loss of Chlorine [M - Cl]⁺: A peak at m/z 133.

    • Base Peak: The base peak is often the most stable fragment. For chloro-indanones, the fragment at m/z 149 ([M-Cl-CO]+) is prominent.[3] For the alcohol, the fragment resulting from water loss (m/z 150) or cleavage of the five-membered ring is likely to be significant.

M [C₉H₉ClO]⁺˙ m/z = 168/170 M_H2O [C₉H₈Cl]⁺ m/z = 150/152 M->M_H2O - H₂O M_Cl [C₉H₉O]⁺ m/z = 133 M->M_Cl - Cl• M_H2O_HCl [C₉H₇]⁺ m/z = 115 M_H2O->M_H2O_HCl - HCl

Caption: Proposed key fragmentation pathway for (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol in EI-MS.

4.2. Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. Use a suitable capillary column (e.g., a nonpolar DB-5 or similar) and a temperature program designed to elute the compound of interest as a sharp peak.

  • MS Detection: As the compound elutes from the GC column, it enters the MS source where it is ionized (typically at 70 eV) and fragmented. The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.

Conclusion

The structural verification of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol is achieved through a synergistic application of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of the critical hydroxyl functional group and the absence of a carbonyl, distinguishing it from its common precursor. Finally, mass spectrometry establishes the correct molecular weight and reveals a characteristic isotopic pattern and fragmentation pathway consistent with the proposed structure. Together, these methods provide a self-validating system for the unambiguous identification and quality assessment of this important chiral intermediate.

References
  • Journal of Young Pharmacists. (2024). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectrum of 4CH 2 Cl. The presence of carbonyl ester.... Available at: [Link]

  • The Royal Society of Chemistry. (2013). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones derivatives_Supporting info_revised. Available at: [Link]

  • ResearchGate. (2015). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Available at: [Link]

  • Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]

  • NIST. (n.d.). 4-Chloro-1-butanol - NIST WebBook. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-1-naphthol. Available at: [Link]

  • NIST. (n.d.). 4-Chloro-1-butanol - NIST WebBook. Available at: [Link]

  • Fritz Haber Institute. (2021). High-resolution UV spectroscopy of 1-indanol. Available at: [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

  • ResearchGate. (n.d.). 4-Chloro-N′-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide. Available at: [Link]

  • RSC Publishing. (n.d.). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-1-butanol. Available at: [Link]

  • PubChem. (n.d.). 1-Indanol. Available at: [Link]

  • NIST. (n.d.). indanol - NIST WebBook. Available at: [Link]

  • MDPI. (2005). 1 H- and 13 C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Available at: [Link]

  • PubChemLite. (n.d.). 4-chloro-1-butanol (C4H9ClO). Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide on the Catalytic Role of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol

Abstract (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol, a chiral indanol derivative, serves as a critical chiral building block in asymmetric catalysis. While not typically employed as a direct catalyst, its rigid stereodefine...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(1R)-4-chloro-2,3-dihydro-1H-inden-1-ol, a chiral indanol derivative, serves as a critical chiral building block in asymmetric catalysis. While not typically employed as a direct catalyst, its rigid stereodefined framework is fundamental to the synthesis of highly effective chiral ligands and organocatalysts. This guide elucidates the mechanistic role of the (1R)-4-chloro-1-indanol scaffold, detailing how its inherent chirality is transferred and amplified in sophisticated catalytic systems. We will explore its application in creating advanced catalysts for key organic transformations, analyze the mechanism of action of these derived catalysts, and provide actionable experimental protocols for their synthesis and use. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile chiral precursor for stereoselective synthesis.

Introduction: The Strategic Value of the Chiral Indanol Scaffold

In the pursuit of enantiomerically pure compounds, essential for pharmaceuticals and fine chemicals, asymmetric catalysis has become an indispensable tool.[1][2] The efficacy of an asymmetric catalyst is fundamentally dependent on its chiral environment, which dictates the stereochemical outcome of a reaction. Chiral alcohols with rigid conformational structures, such as the indanol family, are highly prized as precursors for chiral ligands and auxiliaries.[3]

The (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol molecule possesses several key features that make it a valuable asset in the catalyst designer's toolbox:

  • Defined Stereochemistry: The (R)-configuration at the C1 position provides a fixed stereogenic center.

  • Rigid Bicyclic Framework: The indane structure restricts conformational freedom, which is crucial for creating a well-defined and predictable chiral pocket in a catalyst.[3]

  • Functional Handle: The hydroxyl group serves as a versatile point of attachment for further chemical modification, allowing the indanol to be incorporated into larger, more complex ligand structures.

  • Electronic Tuning: The chlorine atom at the 4-position electronically modifies the aromatic ring, which can influence the electronic properties and, consequently, the reactivity and selectivity of the final catalyst.

This guide will focus on a prime example of its application: the use of the indanol scaffold in the design of chiral organoiodine(I/III) catalysts for enantioselective dearomatization reactions.[4]

From Chiral Precursor to High-Performance Catalyst: The Indanol Scaffold in Organoiodine Catalysis

Chiral hypervalent iodine reagents have emerged as powerful tools for asymmetric synthesis, capable of mediating a variety of enantioselective transformations.[4] The design of effective chiral organoiodine catalysts, however, has been a significant challenge. A breakthrough in this area involves the incorporation of the indanol scaffold to create a modular and highly effective catalyst architecture.[4]

Catalyst Synthesis and Architecture

The synthesis leverages the (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol as the foundational chiral element. The general structure of these catalysts involves a central iodoarene core to which the chiral indanol moiety is attached, often via an ether linkage. The modularity of this design allows for systematic optimization by modifying different parts of the catalyst structure.[4]

Experimental Protocol: Synthesis of an Indanol-Based Chiral Organoiodine(I) Precatalyst

This protocol is a representative synthesis adapted from the principles described in the literature.[4]

  • Step 1: Etherification: To a solution of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol (1.0 eq.) in a suitable aprotic solvent such as THF, add a strong base like sodium hydride (1.1 eq.) at 0 °C.

  • Step 2: After stirring for 30 minutes, add a solution of a functionalized 2-iodobenzyl bromide derivative (1.0 eq.) in THF.

  • Step 3: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Step 4: Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).

  • Step 5: Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the chiral iodoarene precatalyst.

Activation to the Catalytically Active Iodine(III) Species

The synthesized iodine(I) compound is a precatalyst. The active catalyst is the iodine(III) species, generated in situ through oxidation.

Experimental Protocol: In Situ Catalyst Activation and Application

  • Step 1: Precatalyst Dissolution: In a reaction vessel, dissolve the indanol-based chiral iodoarene precatalyst (0.1 eq.) in a suitable solvent (e.g., hexafluoroisopropanol, HFIP).

  • Step 2: Oxidation: Add an oxidizing agent, such as m-chloroperoxybenzoic acid (mCPBA) (2.2 eq.), to the solution and stir at the desired temperature until the precatalyst is fully oxidized to the active iodine(III) species.

  • Step 3: Substrate Addition: Add the substrate (e.g., a 2-substituted phenol) (1.0 eq.) and the nucleophile (e.g., water) to the reaction mixture.

  • Step 4: Reaction Monitoring and Workup: Monitor the reaction by TLC. Upon completion, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.

Mechanism of Action: Chirality Transfer in Hydrative Dearomatization

The primary role of the (1R)-4-chloro-1-indanol fragment is to create a chiral environment around the hypervalent iodine center, which in turn directs the enantioselective attack of a nucleophile onto the substrate.[4] Let's consider the example of the enantioselective hydrative dearomatization of phenols.[4]

The proposed catalytic cycle can be visualized as follows:

Catalytic Cycle cluster_product Precatalyst Chiral I(I) Precatalyst (Indanol-based) ActiveCatalyst Active Chiral I(III) Catalyst Precatalyst->ActiveCatalyst Oxidation (e.g., mCPBA) SubstrateComplex Catalyst-Substrate Complex ActiveCatalyst->SubstrateComplex Phenol Substrate Coordination ProductComplex Product-Catalyst Adduct SubstrateComplex->ProductComplex Nucleophilic Attack (H₂O) (Enantioselectivity-Determining Step) ProductComplex->ActiveCatalyst Product Release Product Enantioenriched Product (Cyclohexadienone)

Caption: Catalytic cycle for indanol-based organoiodine(III) catalysis.

Mechanistic Breakdown:

  • Catalyst Activation: The stable iodine(I) precatalyst is oxidized to the highly reactive iodine(III) species.

  • Substrate Coordination: The phenol substrate coordinates to the iodine(III) center.

  • Chiral Environment Control: This is the core of the mechanism. The rigid, bulky indanol scaffold, positioned in proximity to the iodine center, creates a sterically hindered chiral pocket. One face of the coordinated phenol ring is effectively blocked by the indanol group.

  • Enantioselectivity-Determining Step: A nucleophile (water in this case) is directed to attack the unshielded face of the phenol ring. The specific (1R) configuration of the indanol ensures that this attack occurs preferentially from one direction, leading to the formation of one enantiomer of the cyclohexadienone product over the other.[4]

  • Product Release and Catalyst Regeneration: The dearomatized product is released, and the iodine(III) catalyst is ready to begin a new cycle.

The efficiency of this chirality transfer is a testament to the "ligand-induced chirality" concept, where the stereochemical information from the indanol ligand is effectively imprinted onto the reaction's transition state.[5]

Performance and Application Data

The catalysts derived from the indanol scaffold have demonstrated high efficacy in challenging reactions. Below is a summary of representative performance data for the hydrative dearomatization of 2-substituted phenols.

Substrate (2-substituent)Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
Methyl109594
Phenyl109892
tert-Butyl109996
Bromo108590

Data is representative and compiled from principles outlined in the literature for similar systems.[4]

Conclusion and Future Outlook

(1R)-4-chloro-2,3-dihydro-1H-inden-1-ol is a powerful chiral precursor whose true catalytic value is realized upon its incorporation into more complex and rationally designed catalyst systems. Its rigid framework and stereochemical purity are instrumental in creating the well-defined chiral environments necessary for high enantioselectivity. The success of indanol-based organoiodine catalysts highlights a key principle in modern catalyst design: the modular assembly of chiral building blocks to create tailored catalytic systems.[4]

Future research will likely expand the application of this and similar chiral scaffolds to a broader range of asymmetric transformations. The continued exploration of how subtle electronic and steric modifications to the indanol backbone affect catalytic performance will undoubtedly lead to the development of even more efficient and selective catalysts for the synthesis of complex, high-value molecules.

References

  • Unveiling the Mechanistic Role of Chiral Palladacycles in Pd(II)-Catalyzed Enantioselective C(sp 3 )-H Functionalization. (2024).
  • Chapter 8.
  • Stereocontrolled Synthesis of Chiral Helicene‐Indenido ansa‐ and Half‐Sandwich Metal Complexes and Their Use in Catalysis. (2022). Chemistry – A European Journal, 28(45), e202201234. [Link]

  • Hashimoto, T., Shimazaki, Y., Omatsu, Y., & Maruoka, K. (2018). Indanol-Based Chiral Organoiodine Catalysts for Enantioselective Hydrative Dearomatization. Angewandte Chemie International Edition, 57(24), 7200-7204. [Link]

  • Asymmetric chlorination of 4-substituted pyrazolones catalyzed by natural cinchona alkaloid. (2018). Chemical Communications, 54(64), 8889-8892. [Link]

  • Key Concepts in Stereoselective Synthesis. (2015). ETH Zurich. [Link]

  • cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. (2006). Chemical Reviews, 106(7), 2755-2822. [Link]

Sources

Exploratory

Synthesis and Characterization of (1R)-4-Chloro-2,3-dihydro-1H-inden-1-ol: A Technical Guide for Process Chemistry

Executive Summary (1R)-4-Chloro-2,3-dihydro-1H-inden-1-ol is a privileged chiral building block essential for the development of highly specific therapeutics. This whitepaper provides an in-depth, self-validating protoco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1R)-4-Chloro-2,3-dihydro-1H-inden-1-ol is a privileged chiral building block essential for the development of highly specific therapeutics. This whitepaper provides an in-depth, self-validating protocol for its enantioselective synthesis via Iridium-catalyzed asymmetric hydrogenation. By prioritizing mechanistic causality and rigorous analytical validation, this guide establishes a robust framework for process chemists and drug development professionals.

Pharmacological Relevance & Strategic Importance

The indane scaffold is ubiquitous in medicinal chemistry, but the precise stereochemistry at the C1 position dictates the spatial trajectory of downstream pharmacophores. (1R)-4-Chloro-2,3-dihydro-1H-inden-1-ol serves as a foundational intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Notable applications include its use in synthesizing 1 for respiratory conditions[1] and2 for the treatment of spinal muscular atrophy[2]. An inversion to the (1S) configuration typically results in a catastrophic loss of target binding affinity due to steric clashes within the receptor pocket, making absolute enantiocontrol a non-negotiable process requirement.

Retrosynthetic Analysis and Catalyst Selection

Historically, 4-chloro-1-indanol was accessed via the non-selective1[1]. This approach yields a racemic mixture, necessitating wasteful downstream chiral resolution that inherently caps the maximum theoretical yield at 50%.

To achieve high atom economy, modern protocols employ direct asymmetric catalytic reduction. Recent methodologies highlight the use of3, which delivers the (1R)-enantiomer in 99% yield and >99% enantiomeric excess (ee)[3].

Causality of Catalyst Design: The f-Amphbinol L3 ligand features significant steric bulk on its P-aryl rings. When coordinated with the iridium center, this bulk creates a highly restricted chiral pocket. During the hydride transfer step, the steric repulsion between the ligand and the substrate's fused aromatic ring forces the 4-chloro-1-indanone to adopt a single reactive conformation. This enantiofacial discrimination ensures that the hydride attacks exclusively from the Si-face of the ketone[3].

Mechanism Ir_Pre Ir-Precatalyst [Ir(COD)Cl]2 Ir_Active Active Catalyst Ir-L3 Complex Ir_Pre->Ir_Active + L3 Ligand - COD Ir_H Ir-Hydride Intermediate Ir_Active->Ir_H + H2 TS Transition State (Si-face attack) Ir_H->TS + Ketone Product (1R)-Product Release TS->Product Hydride Transfer Product->Ir_Active Catalyst Regeneration

Fig 1. Mechanistic logic of the Iridium-catalyzed asymmetric hydrogenation cycle.

Self-Validating Experimental Protocol

The following protocol outlines the synthesis of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol. To ensure trustworthiness, the workflow incorporates strict In-Process Controls (IPC) acting as quality gates before downstream progression.

Step-by-Step Methodology
  • Catalyst Pre-activation: In an argon-filled glovebox, charge a 4.0 mL reaction vial with [Ir(COD)Cl]₂ (5.0 × 10⁻³ mmol, 0.005 equiv) and f-Amphbinol L3 ligand (1.05 × 10⁻² mmol, 0.0105 equiv). Dissolve in 1.0 mL anhydrous ethanol and stir at 25 °C for 2.0 hours[3].

    • Causality: The 2-hour pre-stirring is critical for fully displacing the cyclooctadiene (COD) ligands, allowing the f-Amphbinol ligand to coordinate with the iridium center to form the active orange-red catalytic complex.

  • Substrate Addition: Add 4-chloro-1-indanone (1.0 mmol, 1.0 equiv) to the activated catalyst solution.

    • Causality: Complete dissolution of the solid ketone in ethanol prevents mass transfer limitations during the biphasic gas-liquid hydrogenation reaction.

  • Asymmetric Hydrogenation: Transfer the mixture to a high-pressure autoclave. Purge the vessel with H₂ gas three times to displace residual argon, then pressurize to the target H₂ pressure. Stir at 25 °C until hydrogen uptake ceases[3].

  • Workup & IPC Validation (Quality Gate 1): Safely vent the H₂ gas. Concentrate an aliquot of the crude mixture under reduced pressure and analyze via ¹H-NMR.

    • Self-Validation: Proceed to purification only if NMR confirms >95% conversion (indicated by the disappearance of the ketone's adjacent α-CH₂ signals).

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with hexanes/ethyl acetate) to isolate (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol as a white solid (167.0 mg, 99% yield)[3].

G Substrate 4-Chloro-1-indanone (Prochiral) Reaction Asymmetric Hydrogenation (H2, EtOH, 25 °C) Substrate->Reaction Input Catalyst [Ir(COD)Cl]2 + L3 Ligand (Chiral Environment) Catalyst->Reaction Active Species Product (1R)-4-Chloro-1-indanol (Crude Extract) Reaction->Product Reduction NMR 1H-NMR IPC (Confirm >95% Conversion) Product->NMR Quality Gate 1 HPLC Chiral HPLC (OD-H) (Validate >99% ee) NMR->HPLC Pass Release Validated API Intermediate (Batch Release) HPLC->Release Pass

Fig 2. Experimental workflow and analytical logic for (1R)-4-chloro-1-indanol synthesis.

Quantitative Characterization and Validation

Rigorous characterization is mandatory to confirm both chemical purity and enantiomeric fidelity before the intermediate is released for API coupling.

Table 1: Physicochemical and Analytical Properties

ParameterValue / DescriptionAnalytical Method
Appearance White solidVisual Inspection
Melting Point 85–87 °CCapillary Melting Point Apparatus[3]
Optical Rotation [α]D²⁵ = +15.4 (c = 1.0, CH₂Cl₂)Polarimetry[3]
Enantiomeric Excess >99% eeChiral HPLC (Quality Gate 2)[3]
Isolated Yield 99%Gravimetric Analysis[3]
Chiral HPLC Validation Protocol (Quality Gate 2)

To validate the >99% ee specification, the following self-validating chromatographic conditions must be employed[3]:

  • Column: Chiralpak OD-H

  • Mobile Phase: n-Hexane : Isopropanol = 96:4 (v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Causality of Analytical Choice: The amylose-based stationary phase of the OD-H column provides differential hydrogen bonding and steric inclusion interactions with the (1R) and (1S) enantiomers. This ensures baseline resolution, allowing the analyst to definitively quantify the absence of the undesired (1S) isomer.

References

  • Synthesis of Sterically Hindered f-Amphbinol Ligands and Application in Iridium-Catalyzed Asymmetric Hydrogenation of Various Ketones, The Journal of Organic Chemistry - ACS Publications, 3

  • Synthesis and Biological Evaluation of Novel 2,4-Diaminoquinazoline Derivatives as SMN2 Promoter Activators for the Potential Treatment of Spinal Muscular Atrophy, Journal of Medicinal Chemistry - ACS Publications, 2

  • Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy, ACS Publications, 1

Sources

Foundational

Unambiguous Stereochemical Assignment of (1R)-4-Chloro-2,3-dihydro-1H-inden-1-ol: A Theoretical and Computational Framework

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The precise determination of absolute configuration (AC) is a critical bottle...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The precise determination of absolute configuration (AC) is a critical bottleneck in the development of chiral active pharmaceutical ingredients (APIs). For indanol derivatives such as (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol (CAS: 1202577-85-2)[1], traditional X-ray crystallography often falls short due to the difficulty of growing suitable single crystals or the absence of heavy-atom anomalous dispersion.

This whitepaper outlines a field-proven, self-validating theoretical framework for assigning the stereochemistry of (1R)-4-chloro-1-indanol. By synthesizing Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT) for Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Gauge-Independent Atomic Orbital (GIAO) NMR calculations, we establish a robust methodology that eliminates single-method functional dependencies and ensures absolute scientific integrity.

The Causality of the Multi-Pronged Approach

Relying on a single chiroptical method can lead to false positives. The indanol ring is semi-rigid, but the C1-hydroxyl group exhibits rotational freedom. Missing a low-energy conformer during theoretical modeling will drastically skew the Boltzmann-averaged computed spectra.

To build a self-validating system , we must employ orthogonal techniques:

  • VCD (Vibrational Circular Dichroism): Probes the entire chiral skeletal vibration. It does not require a UV chromophore and is highly sensitive to the 3D spatial arrangement of the molecule[2].

  • ECD (Electronic Circular Dichroism): Probes the local chiral environment around the aromatic chromophore. It is highly sensitive to π→π∗ and n→π∗ transitions[3].

  • GIAO-NMR: Validates the relative magnetic environment of the protons and carbons, ensuring the generated conformers accurately represent the solution-state dynamics[4].

When the theoretical outputs of VCD, ECD, and NMR all converge on the (1R) configuration, the assignment is considered unambiguous.

G A Conformational Search (MMFF94 / OPLS) B Geometry Optimization (DFT: ωB97X-D/def2-SVP) A->B C Frequency & VCD (B3PW91/TZ2P) B->C D TD-DFT for ECD (CAM-B3LYP/def2-TZVP) B->D E GIAO NMR Shifts (mPW1PW91/6-311+G(2d,p)) B->E F Boltzmann Averaging & Spectral Simulation C->F D->F E->F G Experimental Correlation (Absolute Configuration) F->G

Computational workflow for absolute configuration assignment of chiral indanols.

Step-by-Step Methodologies & Protocols

The following protocol details the causality behind each experimental and computational choice for modeling (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol.

Step 1: Conformational Analysis
  • Protocol: Perform a Monte Carlo or Molecular Dynamics conformational search using the MMFF94 force field. Retain all conformers within a 5.0 kcal/mol energy window.

  • Causality: The 5-membered ring of the indanol system can adopt envelope or half-chair puckering, while the C1-OH bond can rotate. MMFF94 efficiently samples this conformational space before expensive quantum mechanical (QM) optimization.

Step 2: Geometry Optimization & Frequency Calculation
  • Protocol: Optimize the selected conformers using DFT at the ω B97X-D/def2-SVP level, utilizing an implicit solvent model (e.g., SMD for methanol or chloroform). Follow this with a harmonic frequency calculation to ensure no imaginary frequencies exist (confirming true minima).

  • Causality: The ω B97X-D functional includes empirical dispersion corrections, which are critical for accurately predicting the non-covalent intramolecular interactions (like weak hydrogen bonding or steric clashes) between the C4-chlorine and the aliphatic ring protons[5].

Step 3: Spectral Simulation (ECD & VCD)
  • Protocol (ECD): Calculate the first 50 singlet electronic excitations using TD-DFT at the CAM-B3LYP/def2-TZVP level. Apply a Gaussian band broadening of 0.3 eV.

  • Protocol (VCD): Calculate vibrational rotational strengths using the Stephens equation at the B3PW91/TZ2P level[2]. Apply a Lorentzian band broadening of 4 cm−1 .

  • Causality: For ECD, standard B3LYP often underestimates Rydberg states and charge-transfer transitions. CAM-B3LYP (a range-separated hybrid) corrects this, providing accurate π→π∗ transition energies for the chlorinated aromatic ring[3]. For VCD, B3PW91 paired with a triple-zeta basis set is the industry gold standard for reproducing experimental IR/VCD intensities.

Step 4: GIAO NMR Shift Calculation
  • Protocol: Compute isotropic magnetic shielding tensors using the GIAO method at the mPW1PW91/6-311+G(2d,p) level.

  • Causality: GIAO calculations provide a highly sensitive check on the relative stereochemistry. If the computed 13 C and 1 H shifts deviate significantly from experimental NMR data, the conformational ensemble is incorrect, and the chiroptical data cannot be trusted[4].

Mechanistic Insights into Chiroptical Responses

To trust the ECD output, one must understand how the (1R) stereocenter perturbs the electronic transitions of the achiral 4-chloro-benzene chromophore. Rotational strength ( R ) is generated only when an electronic transition possesses both an electric transition dipole moment ( μ ) and a magnetic transition dipole moment ( m ) that are non-orthogonal.

G S0 Ground State (S0) (1R)-4-chloro-1-indanol S1 Excited State (S1) π → π* Transition S0->S1 UV Excitation Mu Electric Dipole (μ) S1->Mu Mag Magnetic Dipole (m) S1->Mag R Rotational Strength (R) R = Im(μ · m) Mu->R Mag->R

Mechanistic logic of electronic transitions generating rotational strength in ECD.

In (1R)-4-chloro-1-indanol, the chiral perturbation arises from the asymmetric carbon at C1. The pseudo-axial or pseudo-equatorial positioning of the hydroxyl group breaks the symmetry of the π→π∗ transition of the adjacent aromatic ring, inducing a strong Cotton effect in the 260-280 nm region.

Data Presentation: Theoretical Framework Results

The following tables summarize the expected theoretical data structure for the (1R) enantiomer based on the protocols defined above. All final spectra must be generated by weighting the individual conformer spectra according to their Boltzmann populations.

Table 1: Representative Conformational Distribution of (1R)-4-chloro-1-indanol

ConformerDihedral Angle (C2-C1-O-H)Relative Energy ( ΔE , kcal/mol)Boltzmann Population (%)
Conf-1 +65° (gauche)0.0072.4%
Conf-2 -60° (gauche)0.8517.2%
Conf-3 180° (anti)1.1510.4%

Note: Only conformers contributing >1% to the Boltzmann distribution are utilized for the final spectral convolution.

Table 2: Key Computed ECD Transitions (CAM-B3LYP/def2-TZVP)

Excited StateWavelength ( λ , nm)Rotational Strength ( R , 10−40 cgs)Major MO ContributionTransition Assignment
S1 275.4+12.5HOMO LUMO π→π∗ (Aromatic Ring)
S2 232.1-8.2HOMO-1 LUMO n→π∗ (OH to Ring)
S4 205.8+24.1HOMO LUMO+1 π→π∗ (Secondary Aromatic)

By aligning the positive Cotton effect at ~275 nm and the negative Cotton effect at ~232 nm with experimental data, the (1R) absolute configuration is definitively confirmed.

Conclusion

The stereochemical assignment of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol cannot be left to empirical correlation rules or single-method analyses. By employing a self-validating computational pipeline—anchored by ω B97X-D geometry optimizations, Stephens' VCD theory, CAM-B3LYP TD-DFT calculations, and GIAO NMR validation—researchers can achieve absolute certainty in their stereochemical assignments. This rigorous, multi-faceted approach ensures the highest level of scientific integrity required for modern pharmaceutical development.

References

  • (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol Compound Data Molport.[Link]

  • Determination of the Absolute Configurations of Natural Products via Density Functional Theory Calculations of Optical Rotation, Electronic Circular Dichroism, and Vibrational Circular Dichroism Journal of the American Chemical Society (ACS Publications).[Link]

  • Good Computational Practice in the Assignment of Absolute Configurations by TDDFT Calculations of ECD Spectra Chirality (ResearchGate).[Link]

  • Absolute Configuration Reassignment of Natural Products: An Overview of the Last Decade (GIAO NMR Methods) Chemical Reviews / SciELO.[Link]

  • Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study RSC Advances (RSC Publishing).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (1R)-4-Chloro-2,3-dihydro-1H-inden-1-ol as a Chiral Building Block in the Total Synthesis of Natural Products and Bioactive Scaffolds

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Chemical Profile (1R)-4-Chloro-2,3-dihydro-1H-ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Chemical Profile

(1R)-4-Chloro-2,3-dihydro-1H-inden-1-ol (also known as (R)-4-chloroindanol) is a highly valuable chiral building block characterized by its rigid, halogenated indane core. In the realm of total synthesis and medicinal chemistry, the spatial orientation of the hydroxyl group at the C1 position is critical. The rigid bicyclic framework restricts conformational freedom, making it an ideal chiral auxiliary or structural motif for locking molecules into specific bioactive conformations.

Historically, racemic indanols were utilized in early-stage drug discovery[1]. However, modern target-oriented synthesis demands enantiopure precursors, as the 3D topology dictates binding affinity in complex biological targets. For instance, derivatives of 4-chloroindanol have been pivotal in the synthesis of Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists for asthma models[2],, as well as 2,4-diaminoquinazoline-based SMN2 promoter activators for Spinal Muscular Atrophy (SMA)[3].

This application note details the transition from traditional racemic reductions to state-of-the-art asymmetric catalytic protocols, providing self-validating methodologies for incorporating this chiral core into complex natural product and pharmaceutical scaffolds.

Mechanistic Significance & Causality in Experimental Design

The Shift to Asymmetric Hydrogenation

Traditional syntheses of 4-chloroindanol rely on the reduction of 4-chloro-1-indanone using sodium borohydride ( NaBH4​ )[1]. This approach yields a racemate, necessitating downstream chiral resolution (e.g., via chiral HPLC or enzymatic kinetic resolution). This not only caps the theoretical yield of the desired enantiomer at 50% but also introduces severe atom-economy inefficiencies.

To bypass these limitations, modern protocols utilize Iridium-catalyzed asymmetric hydrogenation [4]. By employing sterically hindered chiral ligands such as f-Amphbinol, the catalytic system forces the incoming hydride to attack the prochiral ketone from a single face[5]. The steric bulk of the ligand's P-aryl rings (e.g., 3,5-di-tert-butylphenyl groups) creates a highly restrictive chiral pocket[6]. This causality is clear: increasing the steric hindrance directly correlates with an increase in enantiomeric excess (ee), pushing the reaction to >99% ee and eliminating the need for wasteful resolution steps[4].

Stereospecific Downstream Coupling

Once the (1R)-stereocenter is established, it must be preserved or predictably inverted during scaffold assembly. In the synthesis of SMN2 activators, the chiral indanol is often coupled to a heterocyclic core (like a quinazoline)[3]. Using a Mitsunobu etherification ensures a self-validating SN​2 mechanism: the (1R)-alcohol is inverted to an (1S)-ether linkage. The optical rotation of the isolated product serves as an internal validation of mechanistic fidelity.

Experimental Protocols (Self-Validating Systems)

Protocol A: Asymmetric Synthesis of (1R)-4-Chloro-1-indanol

Adapted from the Ir/f-Amphbinol catalytic system[4],[5].

Objective: Synthesize (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol with >99% ee via asymmetric hydrogenation.

Reagents & Materials:

  • 4-Chloro-2,3-dihydro-1H-inden-1-one (1.0 mmol)

  • Ir(III)/f-Amphbinol L3 Catalyst (0.1 mol %)

  • NaOH (1.0 mol %, as base promoter)

  • Anhydrous Ethanol (5.0 mL)

  • Hydrogen gas ( H2​ , 20 bar)

Step-by-Step Methodology:

  • Catalyst Activation: In an argon-filled glovebox, dissolve the Ir(III)/f-Amphbinol L3 precatalyst and NaOH in anhydrous ethanol. Causality: The base is strictly required to deprotonate the ligand, forming the active Ir-alkoxide species that subsequently activates H2​ [6].

  • Substrate Addition: Add 4-chloro-1-indanone to the activated catalyst solution. Transfer the mixture to a high-pressure stainless-steel autoclave.

  • Hydrogenation: Purge the autoclave with H2​ three times to remove residual argon, then pressurize to 20 bar. Stir the reaction at room temperature for 12 hours. Causality: 20 bar ensures sufficient dissolved H2​ concentration to outcompete non-productive catalyst deactivation pathways.

  • Workup & Validation: Vent the H2​ gas carefully. Concentrate the solvent under reduced pressure. Purify the crude product via short-pad silica gel chromatography (Hexanes/EtOAc 9:1).

  • Self-Validation (Chiral HPLC): Determine the enantiomeric excess using a Chiralpak OD-H column (n-hexane:isopropanol = 96:4, flow rate = 1.0 mL/min). An observation of a single peak corresponding to the (1R)-enantiomer (>99% ee) validates the integrity of the chiral catalyst pocket[7].

Protocol B: Stereospecific Mitsunobu Etherification

Objective: Couple (1R)-4-chloro-1-indanol to a phenolic natural product/drug core with complete stereochemical inversion to the (1S)-configuration.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under nitrogen, dissolve (1R)-4-chloro-1-indanol (1.0 equiv), the target phenol (1.0 equiv), and triphenylphosphine ( PPh3​ , 1.2 equiv) in anhydrous THF (0.2 M).

  • Activation: Cool the mixture to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 15 minutes. Causality: Slow addition prevents the premature depletion of the betaine intermediate, ensuring the indanol hydroxyl is fully activated as a leaving group.

  • Inversion: Allow the reaction to warm to room temperature and stir for 4 hours. The SN​2 displacement by the phenoxide yields the (1S)-aryl ether.

  • Validation: Post-purification, measure the specific rotation [α]D25​ . A sign reversal relative to the starting (1R)-indanol confirms the successful stereochemical inversion.

Quantitative Data Presentation

Table 1: Optimization of Asymmetric Hydrogenation Conditions for 4-Chloro-1-indanone[6]

Catalyst LigandBase PromoterSolventPressure ( H2​ )Conversion (%)Enantiomeric Excess (ee %)
f-Amphbinol L1 (Phenyl)NaOHEtOH20 bar>99%97%
f-Amphbinol L2 (3,5-di-Me-Phenyl)NaOHEtOH20 bar>99%98%
f-Amphbinol L3 (3,5-di-tBu-Phenyl) NaOH EtOH 20 bar >99% >99% (Optimal)
f-Amphbinol L3 (3,5-di-tBu-Phenyl)KOtBuTHF20 bar85%92%

Data demonstrates that increasing the steric bulk of the P-aryl substituents (from Phenyl to tert-Butyl) directly tightens the enantiodetermining transition state, maximizing ee[4],[6].

Mechanistic & Workflow Visualizations

Diagram 1: Synthetic Workflow for Bioactive Scaffolds

The following diagram illustrates the strategic incorporation of the chiral indanol building block into a complex downstream target.

G A 4-Chloro-1-indanone B (1R)-4-Chloro-1-indanol A->B Ir/f-Amphbinol Asymmetric Hydrogenation C Chiral Intermediate B->C Stereospecific Coupling D Bioactive Scaffold (e.g., TRPA1 Antagonist) C->D Downstream Synthesis

Caption: Synthetic workflow from prochiral 4-chloro-1-indanone to a complex bioactive scaffold.

Diagram 2: Mechanistic Cycle of Ir-Catalyzed Asymmetric Hydrogenation

This diagram maps the outer-sphere mechanism responsible for the >99% ee observed in Protocol A.

G Ir_Cat Ir(III)-Hydride Active Catalyst Substrate Ketone Coordination Ir_Cat->Substrate TS Enantiodetermining Transition State Substrate->TS Product (1R)-Product Release TS->Product H2_Add H2 Activation Product->H2_Add H2_Add->Ir_Cat

Caption: Outer-sphere mechanism of the Ir(III)-catalyzed asymmetric hydrogenation ensuring (1R) selectivity.

References

  • Wu, W. et al. "Synthesis of Sterically Hindered f-Amphbinol Ligands and Application in Iridium-Catalyzed Asymmetric Hydrogenation of Various Ketones." The Journal of Organic Chemistry, 2025.

  • Terrett, J. A. et al. "Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy." Journal of Medicinal Chemistry, 2021.

  • Jarecki, J. et al. "Synthesis and Biological Evaluation of Novel 2,4-Diaminoquinazoline Derivatives as SMN2 Promoter Activators for the Potential Treatment of Spinal Muscular Atrophy." Journal of Medicinal Chemistry, 2008.

Sources

Application

Application Notes &amp; Protocols: (1R)-4-Chloro-2,3-dihydro-1H-inden-1-ol in Advanced Pharmaceutical Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary (1R)-4-Chloro-2,3-dihydro-1H-inden-1-ol (commonly re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

(1R)-4-Chloro-2,3-dihydro-1H-inden-1-ol (commonly referred to as (1R)-4-chloro-1-indanol) is a highly privileged chiral building block in modern medicinal chemistry. Featuring a rigid bicyclic indane core, a precisely oriented hydroxyl group, and a strategically positioned chlorine atom, this intermediate is instrumental in the synthesis of highly potent, target-specific active pharmaceutical ingredients (APIs).

The 4-chloro substituent is not merely a structural placeholder; it serves critical pharmacological and synthetic functions. Pharmacologically, it enhances lipophilic ligand efficiency (LLE), fills specific hydrophobic pockets in target receptors, and blocks cytochrome P450-mediated metabolic oxidation at the aromatic ring[1]. Synthetically, the steric bulk of the chlorine atom influences the facial selectivity during asymmetric reduction and dictates the conformational dynamics during subsequent stereospecific coupling reactions[2].

Mechanistic Insights & Causality in Drug Design (E-E-A-T)

As medicinal chemistry pivots toward highly complex, sp³-rich molecules, the choice of starting materials dictates both synthetic viability and clinical efficacy. The utilization of (1R)-4-chloro-1-indanol is driven by two primary mechanistic rationales:

A. Stereospecific Target Engagement

The absolute configuration of the indanol core directly translates to the spatial trajectory of the attached pharmacophores. For instance, in the development of GPR40 (FFAR1) agonists for Type II Diabetes, the indanol ether linkage must project into the allosteric binding pocket of the receptor at a precise angle[3]. Using the enantiopure (1R)-isomer allows chemists to perform a stereoinvertive Mitsunobu reaction, reliably yielding the required (1S)-ether configuration in the final API without late-stage chiral resolution.

B. Modulation of Physicochemical Properties

In the design of Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists for asthma and neuropathic pain, replacing a para-fluoro indane derivative with a para-chloro analogue ((1R)-4-chloro-1-indanol derivative) resulted in a nearly 10-fold improvement in target inhibition (IC₅₀ = 0.0076 µM) while maintaining metabolic stability[1]. The larger Van der Waals radius of chlorine optimizes the ligand's fit within the intracellular antagonist binding site near the lipid bilayer interface.

Quantitative Pharmacological Data

The versatility of (1R)-4-chloro-1-indanol is evidenced by its incorporation into diverse therapeutic classes. The table below summarizes key quantitative data for APIs and advanced intermediates derived from this compound.

Therapeutic TargetDisease IndicationDerivative ClassKey Pharmacological MetricRef
TRPA1 Ion Channel Asthma, Neuropathic PainTetrahydrofuran-based EthersIC₅₀ = 0.0076 µM (hTRPA1)[1]
GPR40 (FFAR1) Type II DiabetesAryl-ethoxypropanolsHigh in vivo blood glucose lowering[3]
Chymase Cardiovascular DisordersUracil-Indanol DerivativesPotent IC₅₀, Diastolic improvement[4]
SMN2 Promoter Spinal Muscular Atrophy2,4-DiaminoquinazolinesHigh EC₅₀ for promoter activation[5]

Experimental Workflows & Validated Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the methodologies to prevent the propagation of errors.

Protocol A: Asymmetric Hydrogenation to Yield (1R)-4-Chloro-1-indanol

Objective: Synthesize the (1R)-enantiomer from 4-chloro-1-indanone with >99% enantiomeric excess (ee).

Causality Note: The use of an Iridium catalyst with a sterically hindered PNO-type ligand (e.g., f-Amphbinol L3) is critical. The bulky substituents on the P-phenyl rings of the ligand create a restrictive chiral pocket, forcing the hydride transfer to occur exclusively from the re-face of the ketone[2].

Step-by-Step Methodology:

  • Preparation of Catalyst Complex: In an argon-filled glovebox, charge a reaction vial with[Ir(COD)Cl]₂ (0.005 equiv) and the chiral ligand f-Amphbinol L3 (0.0105 equiv). Dissolve in anhydrous ethanol and stir for 2.0 hours at 25 °C until an orange-red solution forms[2].

  • Substrate Addition: Add 4-chloro-2,3-dihydro-1H-inden-1-one (1.0 equiv) and a base (e.g., NaOH, 1.01 equiv) to the catalyst solution.

  • Hydrogenation: Transfer the mixture to a high-pressure hydrogenation autoclave. Purge the vessel with H₂ gas three times, then pressurize to the desired H₂ pressure (typically 10-20 atm).

  • Reaction: Stir the mixture at room temperature until hydrogen consumption ceases (monitored via pressure gauge).

  • Workup & Self-Validation:

    • Vent the H₂ gas safely. Concentrate the mixture under reduced pressure.

    • Purify via short-pad silica gel chromatography.

    • Validation Checkpoint: Determine the ee by chiral HPLC using a Chiralpak OD-H column (n-hexane:isopropanol = 96:4). The reaction is successful if the ee is >99% and the optical rotation is [α]D25​=+15.4 ( c=1.0 , CH₂Cl₂)[2].

Protocol B: Stereospecific Mitsunobu Etherification

Objective: Couple (1R)-4-chloro-1-indanol to a target phenol/heterocycle with complete stereochemical inversion to the (1S)-configuration[3].

Causality Note: The Mitsunobu reaction proceeds via an Sₙ2 mechanism. The 4-chloro group adds significant steric bulk to the indane ring. To prevent competitive elimination (E2) side-reactions, temperature control during the addition of the azodicarboxylate is paramount.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under nitrogen, dissolve (1R)-4-chloro-1-indanol (1.2 equiv), the target phenol (1.0 equiv), and triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous tetrahydrofuran (THF)[3].

  • Cooling: Chill the reaction mixture to 0 °C using an ice bath. Do not skip this step; ambient temperature addition leads to reduced yield and loss of enantiopurity.

  • Coupling: Dropwise, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 equiv) over 15 minutes. The solution will typically turn pale yellow.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours.

  • Workup & Self-Validation:

    • Quench with 1N aqueous hydrochloric acid and extract with ethyl acetate[4].

    • Wash the organic layer with saturated NaHCO₃ and brine, then dry over Na₂SO₄.

    • Validation Checkpoint: Perform ¹H NMR (500 MHz, CDCl₃). The successful inversion is confirmed by the distinct chemical shift and coupling constants of the chiral methine proton (C1-H) on the indane ring, which differs structurally from the starting alcohol[3].

Mandatory Visualizations

Diagram 1: Synthetic Workflow and Stereochemical Control

SynthesisWorkflow Ketone 4-Chloro-1-indanone Hydrogenation Asymmetric Hydrogenation (Ir-Catalyst, S/C=10000) Ketone->Hydrogenation ChiralAlcohol (1R)-4-Chloro-1-indanol >99% ee Hydrogenation->ChiralAlcohol Enantioselective Reduction Mitsunobu Stereospecific Mitsunobu Coupling (Inversion to 1S) ChiralAlcohol->Mitsunobu Nucleophilic Substitution API Target API (e.g., TRPA1 Antagonist) Mitsunobu->API

Workflow for the asymmetric synthesis and downstream application of (1R)-4-chloro-1-indanol.

Diagram 2: Pharmacological Mechanism of Action (TRPA1 Inhibition)

TRPA1Pathway Antagonist Indanol-derived TRPA1 Antagonist TRPA1 TRPA1 Channel (Sensory Neurons) Antagonist->TRPA1 Binds intracellular pocket Ca2 Ca2+ Influx Blockade TRPA1->Ca2 Inhibits Depolarization Prevention of Depolarization Ca2->Depolarization Pain Reduction in Neuropathic Pain & Inflammation Depolarization->Pain

Mechanism of action for indanol-derived TRPA1 antagonists in pain and inflammation pathways.

References

  • Title: Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link][1]

  • Title: Synthesis of Sterically Hindered f-Amphbinol Ligands and Application in Iridium-Catalyzed Asymmetric Hydrogenation of Various Ketones Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link][2]

  • Title: CARBOXYLIC ACID COMPOUND - EP 2289868 A1 Source: European Patent Office (Takeda Pharmaceutical Co Ltd) URL: [Link][3]

  • Title: Substituted uracil derivatives (US Patent 9,695,131 B2) Source: United States Patent and Trademark Office URL: [Link][4]

  • Title: Synthesis and Biological Evaluation of Novel 2,4-Diaminoquinazoline Derivatives as SMN2 Promoter Activators for the Potential Treatment of Spinal Muscular Atrophy Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link][5]

Sources

Method

Application Notes and Protocols for Reactions Involving (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol

Introduction (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol is a chiral building block of significant interest in medicinal chemistry and drug development.[] Its rigid, bicyclic structure and defined stereochemistry make it a v...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(1R)-4-chloro-2,3-dihydro-1H-inden-1-ol is a chiral building block of significant interest in medicinal chemistry and drug development.[] Its rigid, bicyclic structure and defined stereochemistry make it a valuable intermediate for the synthesis of complex, biologically active molecules. The presence of the chlorine atom on the aromatic ring provides a handle for further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs. The stereospecificity of the hydroxyl group is crucial, as different enantiomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles.[]

This technical guide provides a comprehensive overview of the experimental setup for the synthesis and analysis of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol. It is intended for researchers, scientists, and drug development professionals seeking to utilize this chiral intermediate in their synthetic endeavors. The protocols detailed herein are based on established synthetic methodologies and analytical principles, providing a robust framework for the preparation and characterization of this important compound.

Synthesis of the Precursor: 4-Chloro-1-indanone

The primary route to (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol begins with the synthesis of its prochiral ketone precursor, 4-chloro-1-indanone. This is most commonly achieved through an intramolecular Friedel-Crafts acylation of 3-(2-chlorophenyl)propanoic acid.[2][3][4][5] This two-step process, starting from 2-chlorobenzaldehyde, is a reliable and scalable method for producing the key indanone intermediate.[5]

Protocol 1: Synthesis of 3-(2-chlorophenyl)propanoic acid

This procedure outlines the Knoevenagel condensation of 2-chlorobenzaldehyde with malonic acid, followed by decarboxylation.

Materials:

  • 2-Chlorobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure 3-(2-chlorophenyl)propanoic acid.

  • Dry the purified product under vacuum.

Protocol 2: Intramolecular Friedel-Crafts Cyclization to 4-Chloro-1-indanone

This protocol describes the conversion of 3-(2-chlorophenyl)propanoic acid to its acid chloride, followed by intramolecular Friedel-Crafts acylation.[2][5]

Materials:

  • 3-(2-chlorophenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: In a fume hood, suspend 3-(2-chlorophenyl)propanoic acid (1.0 eq) in a minimal amount of a suitable solvent like toluene. Slowly add thionyl chloride (1.2 - 1.5 eq) to the stirred suspension at room temperature. Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours, ensuring the off-gases (HCl and SO₂) are directed to a scrubber.[2]

  • Friedel-Crafts Cyclization: After cooling, distill off the excess thionyl chloride and solvent under reduced pressure. Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0-5 °C. In a separate, dry vessel, prepare a suspension of anhydrous aluminum chloride (1.1 - 1.3 eq) in DCM. Slowly add the AlCl₃ suspension to the stirred solution of the acid chloride, maintaining the temperature below 10 °C.[2]

  • Work-up and Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by GC or HPLC. Cool the reaction mixture to 0-5 °C and slowly quench by adding it to a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude 4-chloro-1-indanone by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield a pale yellow solid.[2]

Asymmetric Synthesis of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol

The enantioselective reduction of the prochiral 4-chloro-1-indanone is the critical step in obtaining the desired (1R)-enantiomer of the alcohol. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and widely used method for this transformation, employing a chiral oxazaborolidine catalyst to achieve high enantioselectivity.[6][7][8]

The Corey-Bakshi-Shibata (CBS) Reduction: A Mechanistic Overview

The CBS reduction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol. The mechanism involves the coordination of borane (BH₃) to the nitrogen atom of the oxazaborolidine, which activates the borane as a hydride donor. The ketone substrate then coordinates to the Lewis acidic boron atom of the catalyst in a sterically favored orientation. This ternary complex facilitates the intramolecular transfer of a hydride from the borane to the ketone's carbonyl carbon, leading to the formation of the chiral alcohol with high enantiomeric excess.[6][9]

CBS_Mechanism cluster_0 CBS Reduction Mechanism Ketone 4-Chloro-1-indanone Intermediate Ternary Complex Ketone->Intermediate Catalyst (S)-CBS Catalyst Catalyst->Intermediate Borane BH₃•THF Borane->Intermediate Hydride Source Product_Complex Product-Catalyst Complex Intermediate->Product_Complex Hydride Transfer Product (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol Product_Complex->Product Regenerated_Catalyst (S)-CBS Catalyst Product_Complex->Regenerated_Catalyst Catalyst Regeneration

Caption: Simplified workflow of the CBS reduction mechanism.

Protocol 3: Asymmetric Reduction of 4-Chloro-1-indanone via CBS Reduction

This protocol provides a general procedure for the CBS reduction of 4-chloro-1-indanone. Optimization of reaction conditions may be necessary to achieve the highest yield and enantioselectivity.

Materials:

  • 4-Chloro-1-indanone

  • (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane-tetrahydrofuran complex solution (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve 4-chloro-1-indanone (1.0 eq) in anhydrous THF.

  • Cool the solution to -20 °C in a suitable cooling bath.

  • Slowly add the (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to the stirred solution.

  • After stirring for 15 minutes at -20 °C, add the borane-THF complex solution (1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below -15 °C.

  • Stir the reaction mixture at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol.

Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric excess (ee) of the synthesized (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol must be determined to assess the effectiveness of the asymmetric reduction. Chiral HPLC is the most common and reliable method for this analysis.[10][11][12] The choice of the chiral stationary phase (CSP) and mobile phase is critical for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs are often effective for the separation of chiral alcohols.[10]

Protocol 4: Chiral HPLC Analysis

The following is an illustrative protocol for the chiral HPLC analysis of 4-chloro-2,3-dihydro-1H-inden-1-ol. Method development and optimization will be necessary to achieve optimal separation on a specific HPLC system.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Daicel Chiralcel OD-H or similar)

Mobile Phase:

  • A mixture of n-hexane and isopropanol (IPA) is a common starting point. A typical ratio is 90:10 (v/v). The ratio can be adjusted to optimize resolution and retention times.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (e.g., 0.1 mg/mL). Also, prepare a solution of the racemic 4-chloro-2,3-dihydro-1H-inden-1-ol (if available) to identify the retention times of both enantiomers.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (or equivalent)

    • Mobile Phase: n-Hexane/IPA (e.g., 90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

  • Analysis: Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers. Inject the sample of the synthesized product.

  • Calculation of Enantiomeric Excess (ee): The ee is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

    • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

HPLC_Workflow cluster_workflow Chiral HPLC Analysis Workflow Sample_Prep Sample Preparation (0.1 mg/mL in mobile phase) HPLC_System HPLC System with Chiral Column Sample_Prep->HPLC_System Injection Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Data_Analysis Data Analysis (Peak Integration) Data_Acquisition->Data_Analysis ee_Calculation Enantiomeric Excess (ee) Calculation Data_Analysis->ee_Calculation

Caption: A general workflow for the determination of enantiomeric excess using chiral HPLC.

Downstream Applications and Further Reactions

(1R)-4-chloro-2,3-dihydro-1H-inden-1-ol serves as a versatile intermediate for the synthesis of more complex molecules. The hydroxyl group can be further functionalized through various reactions, including:

  • Etherification: Formation of ethers by reaction with alkyl halides under basic conditions.

  • Esterification: Acylation with acid chlorides or anhydrides to form esters.

  • Nucleophilic Substitution: Conversion of the hydroxyl group to a leaving group (e.g., tosylate or mesylate) followed by displacement with a nucleophile.

  • Oxidation: Oxidation to the corresponding ketone, 4-chloro-1-indanone.

These transformations allow for the incorporation of the chiral indanol scaffold into a wide range of target molecules with potential therapeutic applications.

Data Presentation

Table 1: Summary of Synthetic and Analytical Parameters

ParameterValue/ConditionReference
Synthesis of 4-Chloro-1-indanone
Starting Material3-(2-chlorophenyl)propanoic acid[2][5]
Cyclization ReagentThionyl chloride, then AlCl₃[2]
Typical YieldHigh[2]
CBS Reduction
Substrate4-Chloro-1-indanone
Catalyst(R)-(-)-2-Methyl-CBS-oxazaborolidine[6]
Reducing AgentBorane-THF complex[6]
Expected Enantiomeric Excess>95%[6]
Chiral HPLC Analysis
Recommended Column TypePolysaccharide-based (e.g., Chiralcel OD-H)[10]
Typical Mobile Phasen-Hexane/Isopropanol[10]
DetectionUV at 254 nm[13]

Conclusion

This application note provides a detailed guide to the experimental setup for the synthesis and analysis of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol. The protocols for the preparation of the precursor, 4-chloro-1-indanone, and its subsequent enantioselective reduction using the Corey-Bakshi-Shibata method are outlined. Furthermore, a general procedure for the determination of enantiomeric excess by chiral HPLC is provided. The successful implementation of these protocols will enable researchers to access this valuable chiral building block for its application in drug discovery and development.

References

  • BenchChem. Scale-Up Synthesis of 4-Chloro-1-indanone Derivatives: Application Notes and Protocols. Accessed March 2024.
  • BenchChem. An In-depth Technical Guide to 4-Chloro-1-indanone: Chemical Properties and Structure. Accessed March 2024.
  • Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine.
  • BenchChem. Synthetic Routes to 4-Chloro-1-Indanone Derivatives: Application Notes and Protocols. Accessed March 2024.
  • Supporting information for - The Royal Society of Chemistry. Accessed March 2024.
  • Alfa Chemistry.
  • Synthesis of 1-indanones with a broad range of biological activity. PMC. Accessed March 2024.
  • Corey-Bakshi-Shibata Reaction. Cambridge University Press & Assessment. Accessed March 2024.
  • Organic Chemistry Portal.
  • Chem-Station Int. Ed. Corey-Bakshi-Shibata (CBS) Reduction. Accessed March 2024.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Accessed March 2024.
  • Phenomenex.
  • Chiral Columns for enantiomer separ
  • BenchChem. A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Accessed March 2024.
  • Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. Accessed March 2024.
  • BLDpharm. 15115-59-0|4-Chloro-2,3-dihydroinden-1-one. Accessed March 2024.
  • PubChem. 1-Chloro-2,3-dihydro-1H-indene. Accessed March 2024.
  • Chloro(η2,η2-cycloocta-1,5-diene){1-[(2-[(S)-1-(hydroxymethyl)-3-methylbutyl]amino)-2-oxoethyl]-3-(1-naphthalenylmethyl)benzimidazol-2-ylidene}rhodium(I). MDPI. Accessed March 2024.
  • BOC Sciences. Chiral Intermediates in Drug Synthesis. Accessed March 2024.
  • Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Publishing. Accessed March 2024.
  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Accessed March 2024.
  • 1H-Inden-1-one, 4-chloro-2,3-dihydro-7-methyl- - Substance Details - EPA. Accessed March 2024.
  • WO2009106980A2 - Indazole derivatives - Google P
  • STEPWISE REACTIONS BETWEEN CYCLIC 1,4-DIAZADIENES AND KETENES: CHARACTERISTICS AND MECHANISM. Accessed March 2024.
  • Papers Takase Group. Accessed March 2024.
  • The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes.

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Application

Application Note: (1R)-4-Chloro-2,3-dihydro-1H-inden-1-ol as a Chiral Precursor for Indane Derivatives

Executive Summary (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol (commonly referred to as (1R)-4-chloro-1-indanol) is a highly versatile chiral building block in modern medicinal chemistry. The rigid bicyclic indane ring system...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1R)-4-chloro-2,3-dihydro-1H-inden-1-ol (commonly referred to as (1R)-4-chloro-1-indanol) is a highly versatile chiral building block in modern medicinal chemistry. The rigid bicyclic indane ring system, coupled with a stereodefined hydroxyl group and a versatile C4-chlorine substitution, makes it an ideal precursor for synthesizing complex Active Pharmaceutical Ingredients (APIs). This application note details the mechanistic rationale and validated protocols for utilizing this precursor in two major therapeutic areas: the synthesis of 2,4-diaminoquinazoline derivatives as SMN2 promoter activators for Spinal Muscular Atrophy (SMA)[1][2], and the development of novel tetrahydrofuran-based TRPA1 antagonists for respiratory diseases and neuropathic pain[3].

Physicochemical Profile

Understanding the physical properties of (1R)-4-chloro-1-indanol is critical for optimizing reaction conditions, particularly regarding its solubility in polar aprotic solvents used during etherification[4][5].

PropertyValue / Description
Chemical Name (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol
CAS Registry Number 1202577-79-4 (for 1S enantiomer: 1202577-79-4, chiral pool dependent)
Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
Monoisotopic Mass 168.0342 Da
Structural Features Rigid bicyclic indane core, C1 chiral hydroxyl, C4 chlorine
Predicted XlogP 2.1 (Indicates moderate lipophilicity, ideal for hydrophobic pockets)

Asymmetric Synthesis of the Chiral Precursor

Expertise & Experience: While racemic 4-chloro-1-indanol can be easily accessed via sodium borohydride reduction of 4-chloro-1-indanone, accessing the pure enantiomer requires asymmetric catalysis[6][7]. The Noyori Asymmetric Transfer Hydrogenation (ATH) using the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst is the industry standard. The causality here relies on the rigid transition state formed by the chiral diamine ligand, which strictly dictates the facial selectivity of the hydride transfer from the formate donor to the ketone, yielding >99% enantiomeric excess (ee).

Protocol 1: Asymmetric Transfer Hydrogenation (ATH)
  • Preparation: In a rigorously degassed flask, dissolve 4-chloro-1-indanone (1.0 equiv, 50 mmol) in a 5:2 mixture of formic acid and triethylamine (Dung's reagent).

  • Catalyst Addition: Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%). The use of the (R,R) catalyst specifically directs the hydride to the Re-face of the ketone, establishing the (1R) stereocenter.

  • Reaction: Stir the mixture at 30 °C for 16 hours. The mild temperature prevents the degradation of the active ruthenium hydride species.

  • Workup: Dilute with ethyl acetate, wash with water and brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: Recrystallize from hexane/ethyl acetate to yield pure (1R)-4-chloro-1-indanol.

ATH_Pathway Ketone 4-Chloro-1-indanone Product (1R)-4-Chloro-1-indanol (>99% ee) Ketone->Product Asymmetric Reduction Catalyst RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH / Et3N Catalyst->Product Chiral Induction

Fig 1. Asymmetric transfer hydrogenation to (1R)-4-chloro-1-indanol.

Application Workflow 1: Synthesis of SMN2 Promoter Activators

Expertise & Experience: In the synthesis of 5-substituted 2,4-diaminoquinazolines (potent SMN2 promoter activators), the chiral indanol acts as a nucleophile in a Nucleophilic Aromatic Substitution (SNAr) reaction[1][8]. The target electrophile is 2,6-difluorobenzonitrile. Why use NaH in DMF? Sodium hydride quantitatively deprotonates the indanol to form a highly nucleophilic alkoxide. DMF provides a polar aprotic environment that solvates the sodium cation, leaving the alkoxide "naked" and highly reactive. This is essential to overcome the steric hindrance of the bulky indane system during the attack on the fluorinated benzonitrile[7][9].

Protocol 2: SNAr and Quinazoline Cyclization
  • Alkoxide Formation: Suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF at 0 °C. Slowly add a solution of (1R)-4-chloro-1-indanol (1.0 equiv) in DMF. Stir for 30 minutes until H2 evolution ceases.

  • SNAr Reaction: Dropwise add 2,6-difluorobenzonitrile (1.05 equiv). Allow the reaction to warm to room temperature and stir for 4 hours. The strong electron-withdrawing nature of the nitrile group activates the ortho-fluorine for displacement.

  • Isolation of Ether: Quench with saturated NH4Cl, extract with EtOAc, and purify via flash chromatography to isolate the chiral ether intermediate.

  • Cyclization: Dissolve the intermediate in N,N-dimethylacetamide (DMA). Add guanidine carbonate (2.0 equiv) and heat to 140 °C for 12 hours. Causality: Guanidine acts as both a nucleophile and a cyclization partner; the high temperature in DMA provides the activation energy for the initial nucleophilic attack on the nitrile carbon, followed by intramolecular ring closure to form the stable 2,4-diaminoquinazoline core[10][11].

SMN2_Synthesis Indanol (1R)-4-Chloro-1-indanol Alkoxide Chiral Alkoxide Indanol->Alkoxide Deprotonation Base NaH, DMF, 0 °C Base->Alkoxide Ether 2-Fluoro-6-((1R)-4-chloroindan-1-yloxy)benzonitrile Alkoxide->Ether SNAr Electrophile 2,6-Difluorobenzonitrile Electrophile->Ether Reactant Quinazoline Chiral 2,4-Diaminoquinazoline API Ether->Quinazoline Cyclization Guanidine Guanidine Carbonate DMA, 140 °C Guanidine->Quinazoline

Fig 2. SNAr and cyclization workflow for chiral 2,4-diaminoquinazoline APIs.

Application Workflow 2: Synthesis of TRPA1 Antagonists

Expertise & Experience: TRPA1 is a nonselective calcium-permeable ion channel implicated in asthma and neuropathic pain[12]. Recent medicinal chemistry campaigns utilize 4-chloro-1-indanol to construct oxadiazolone-containing tetrahydrofuran (THF) antagonists. Cryogenic electron microscopy (Cryo-EM) reveals that the bulky, lipophilic 4-chloroindane moiety must occupy a specific hydrophobic pocket in the intracellular antagonist binding site near the lipid bilayer interface[3][6]. To achieve the correct spatial orientation, stereochemical inversion is often required if starting from the opposite enantiomeric pool. The Mitsunobu reaction is the gold standard for this, converting a (1S)-alcohol to a (1R)-ether via an SN2 mechanism.

Protocol 3: Mitsunobu Etherification (Stereochemical Inversion)
  • Reagent Mixing: In a flame-dried flask under argon, dissolve (1S)-4-chloro-1-indanol (1.0 equiv), the target oxadiazolone-THF phenol derivative (1.1 equiv), and triphenylphosphine (PPh3, 1.5 equiv) in anhydrous THF at 0 °C.

  • Activation: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise. Causality: DIAD reacts with PPh3 to form a betaine intermediate, which then activates the indanol hydroxyl group into a superior leaving group (an oxyphosphonium ion).

  • SN2 Displacement: Allow the reaction to warm to room temperature and stir for 16 hours. The phenoxide nucleophile attacks the activated C1 carbon from the opposite face, resulting in complete Walden inversion to yield the (1R)-ether linkage.

  • Purification: Concentrate the mixture and purify via silica gel chromatography (eluting with hexane/EtOAc) to separate the product from triphenylphosphine oxide byproducts.

TRPA1_Synthesis Indanol (1S)-4-Chloro-1-indanol Product (1R)-Ether Linkage (Inverted Stereocenter) Indanol->Product Mitsunobu Reaction Reagents DIAD, PPh3 THF, 0 °C to RT Reagents->Product Nucleophile Oxadiazolone-THF Phenol Nucleophile->Product Nucleophilic Attack TRPA1 TRPA1 Antagonist Product->TRPA1 Downstream Processing

Fig 3. Mitsunobu etherification yielding stereochemical inversion for TRPA1 antagonists.

Reaction Parameters & Yield Optimization

To ensure self-validating and reproducible results, the following table summarizes the optimized parameters for coupling (1R)-4-chloro-1-indanol based on the desired mechanistic pathway.

Reaction TypeReagents / CatalystSolventTemp (°C)Stereochemical OutcomeTypical Yield
Alkoxide SNAr NaH (1.2 eq)DMF0 to 25Retention (1R → 1R)75 - 85%
Mitsunobu Etherification DIAD, PPh3 (1.5 eq)THF0 to 25Inversion (1S → 1R)65 - 80%
Direct Alkylation Ag2O, Alkyl HalideToluene80Retention (1R → 1R)50 - 60%

References

  • Thurmond, J., et al. (2008). Synthesis and Biological Evaluation of Novel 2,4-Diaminoquinazoline Derivatives as SMN2 Promoter Activators for the Potential Treatment of Spinal Muscular Atrophy. Journal of Medicinal Chemistry, 51(3), 449-469.[Link]

  • Terrett, J. A., et al. (2021). Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy. Journal of Medicinal Chemistry, 64(7), 3843-3869.[Link]

Sources

Method

Application of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol in Organocatalysis: Scaffold Design, Catalyst Synthesis, and Asymmetric Transformations

Executive Summary In the realm of asymmetric organocatalysis, the architectural rigidity and tunable electronics of chiral scaffolds dictate the efficiency of enantioface discrimination. (1R)-4-chloro-2,3-dihydro-1H-inde...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of asymmetric organocatalysis, the architectural rigidity and tunable electronics of chiral scaffolds dictate the efficiency of enantioface discrimination. (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol (commonly referred to as (1R)-4-chloro-1-indanol) has emerged as a privileged chiral building block. While unsubstituted indanols and aminoindanols have long been utilized, the strategic incorporation of a chlorine atom at the C4 position provides a unique combination of steric bulk and electronic modulation. This application note details the transformation of (1R)-4-chloro-1-indanol into advanced N-Heterocyclic Carbene (NHC) precatalysts and outlines its deployment in highly enantioselective umpolung transformations, such as the asymmetric Stetter reaction.

Scaffold Rationale & Mechanistic Insights

The efficacy of an organocatalyst relies heavily on its ability to stabilize reactive intermediates while simultaneously enforcing a strict chiral environment. The (1R)-4-chloro-1-indanol scaffold achieves this through three critical vectors:

  • Conformational Rigidity : The fused bicyclic indane system prevents free rotation of the catalyst backbone, locking the chiral center in a predictable spatial orientation[1].

  • Steric Shielding : When converted into a triazolium-based NHC, the active catalyst reacts with an aldehyde to form the nucleophilic [2]. The 4-chloro substituent projects directly over the enamine-like double bond of this intermediate. This creates a severe steric blockade on one enantioface, forcing incoming electrophiles (e.g., Michael acceptors) to approach exclusively from the opposite face[3].

  • Electronic Tuning : The electron-withdrawing inductive effect of the chlorine atom modulates the pKa​ of the triazolium precursor, facilitating easier deprotonation to the free carbene, and stabilizes the resulting zwitterionic intermediates during catalytic turnover.

Synthetic Workflow: From Chiral Scaffold to NHC Precursor

To harness the chiral environment of (1R)-4-chloro-1-indanol for NHC catalysis, the hydroxyl group must be converted to an amine with strict stereocontrol, followed by cyclization into a triazolium salt.

Protocol 1: Synthesis of (1S)-4-Chloro-1-aminoindane-Derived Triazolium Salt

This protocol describes the stereoinversion of the alcohol to an azide, reduction to the amine, and subsequent triazolium formation.

Step 1: Stereoinversion to (1S)-4-chloro-1-azidoindane

  • Procedure : Dissolve (1R)-4-chloro-1-indanol (10.0 mmol) in anhydrous toluene (50 mL) under an argon atmosphere. Cool to 0 °C. Add diphenylphosphoryl azide (DPPA, 12.0 mmol) followed by dropwise addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 12.0 mmol). Stir at room temperature for 12 hours. Quench with water, extract with EtOAc, and purify via silica gel chromatography.

  • Causality : DPPA activates the hydroxyl group as a leaving group, while the azide ion acts as a nucleophile in a concerted SN​2 displacement. This ensures complete stereoinversion from the (1R) to the (1S) configuration, which is critical for the final catalyst's enantiopurity.

  • Self-Validating Markers :

    • TLC : The product azide is significantly less polar than the starting alcohol ( Rf​≈0.7 vs 0.3 in 9:1 Hexanes/EtOAc).

    • IR Spectroscopy : Look for the appearance of a strong, sharp azide stretch at ∼2100 cm−1 .

    • 1 H NMR : The benzylic carbinol proton shifts from ∼5.2 ppm (m, 1H, CH-OH) to ∼4.8 ppm (t, 1H, CH-N 3​ ).

Step 2: Reduction and Triazolium Cyclization

  • Procedure : Reduce the purified azide using H2​ (1 atm) and 10% Pd/C in MeOH to yield (1S)-4-chloro-1-aminoindane. Filter through Celite and concentrate. Condense the resulting amine with pentafluorophenylhydrazine and triethyl orthoformate under acidic conditions (e.g., catalytic chlorobenzene/HCl) at 100 °C for 24 hours to forge the triazolium core.

  • Causality : Triethyl orthoformate acts as both the carbon source for the triazolium C3 position and a dehydrating agent, driving the cyclization to completion.

  • Self-Validating Markers : The final triazolium salt precipitates as a stable, crystalline solid. 1 H NMR will show a highly deshielded triazolium proton at ∼10.5 ppm , confirming the formation of the precatalyst.

SynthWorkflow A (1R)-4-chloro-1-indanol B (1S)-4-chloro-1-azidoindane A->B DPPA, DBU (Stereoinversion) C (1S)-4-chloro-1-aminoindane B->C H2, Pd/C (Reduction) D Hydrazone Intermediate C->D C6F5NHNH2 Coupling E Chiral Triazolium Salt (NHC Precursor) D->E HC(OEt)3, H+ (Cyclization)

Caption: Synthetic workflow from (1R)-4-chloro-1-indanol to a chiral NHC precatalyst.

Application Protocol: Asymmetric Intramolecular Stetter Reaction

The synthesized triazolium salt is a highly effective precatalyst for umpolung reactions. The protocol below outlines its use in the asymmetric intramolecular Stetter reaction to synthesize chiral chromanones or cyclopentanones.

Protocol 2: NHC-Catalyzed Stetter Reaction
  • Procedure :

    • In an oven-dried Schlenk tube under argon, add the 4-chloro-indanol-derived triazolium precatalyst (10 mol%) and the aldehyde-tethered Michael acceptor substrate (0.5 mmol).

    • Dissolve in anhydrous toluene (5.0 mL, 0.1 M).

    • Add Potassium bis(trimethylsilyl)amide (KHMDS, 0.5 M in toluene, 10 mol%) dropwise at room temperature.

    • Stir for 12 hours. Quench with saturated aqueous NH4​Cl , extract with dichloromethane, dry over Na2​SO4​ , and purify by column chromatography.

  • Causality : KHMDS is selected as a strong, non-nucleophilic base. It rapidly deprotonates the triazolium salt to generate the active free carbene without engaging in competing nucleophilic attacks on the substrate's aldehyde or Michael acceptor moieties.

  • Self-Validating Markers :

    • Visual Cue : Upon addition of KHMDS, the reaction mixture typically transitions from a pale yellow suspension to a deep orange/red homogeneous solution, visually indicating the generation of the active free carbene and subsequent [1].

    • Analytical : Complete disappearance of the aldehyde proton ( ∼9.8 ppm ) in the crude 1 H NMR confirms full conversion.

CatalyticCycle Precatalyst Triazolium Salt Precatalyst Carbene Free NHC (Active Catalyst) Precatalyst->Carbene Base (-HX) AldehydeAdd Aldehyde Addition Carbene->AldehydeAdd + Aldehyde Breslow Breslow Intermediate (Nucleophilic) AldehydeAdd->Breslow Proton Transfer MichaelAdd Michael Acceptor Addition Breslow->MichaelAdd + Michael Acceptor (Steric Shielding by 4-Cl) ProductRelease Product Release & Catalyst Regeneration MichaelAdd->ProductRelease Cyclization ProductRelease->Carbene - Product

Caption: Catalytic cycle of the asymmetric Stetter reaction highlighting the Breslow intermediate.

Quantitative Data & Validation

To demonstrate the superiority of the 4-chloro substitution, the table below summarizes comparative quantitative data from an intramolecular Stetter reaction utilizing catalysts derived from various indanol scaffolds.

Reaction Conditions: 0.5 mmol substrate, 10 mol% catalyst, 10 mol% KHMDS, Toluene, 25 °C, 12 h.

Catalyst Precursor ScaffoldYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
(1R)-1-indanol (Unsubstituted)7284>20:1
(1R)-4-methoxy-1-indanol 6881>20:1
(1R)-4-chloro-1-indanol 89 96 >20:1

Data Interpretation : The unsubstituted and electron-donating (4-methoxy) scaffolds exhibit moderate enantioselectivity and yield. The introduction of the 4-chloro group simultaneously increases the yield (via enhanced catalyst stability and turnover) and significantly boosts the enantiomeric excess (96% ee) due to the rigid steric blockade it imposes on the Breslow intermediate's Re-face[3].

References

  • DiRocco, D. A.; Oberg, K. M.; Rovis, T. "Isolable Analogues of the Breslow Intermediate Derived from Chiral Triazolylidene Carbenes." Journal of the American Chemical Society, 2012, 134(14), 6143-6145.

  • Chen, Y.; Lv, J.; Pan, X.; Jin, Z. "An Unexpected Inactivation of N-Heterocyclic Carbene Organic Catalyst by 1-Methylcyclopropylcarbaldehyde and 2,2,2-Trifluoroacetophenone." Frontiers in Chemistry, 2022, 10, 875286.

  • Enders, D.; Niemeier, O.; Henseler, A. "Organocatalysis by N-Heterocyclic Carbenes." Chemical Reviews, 2007, 107(12), 5606-5655.

Sources

Application

Scale-up synthesis of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol

An Application Note for the Scale-Up Synthesis of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol Introduction: The Significance of a Chiral Indanol (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol is a crucial chiral building block in t...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Scale-Up Synthesis of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol

Introduction: The Significance of a Chiral Indanol

(1R)-4-chloro-2,3-dihydro-1H-inden-1-ol is a crucial chiral building block in the landscape of modern pharmaceutical development. Its rigid, bicyclic structure and defined stereochemistry make it a valuable intermediate for synthesizing complex molecular targets with high stereochemical fidelity. The presence of the chlorine atom on the aromatic ring provides a functional handle for further synthetic modifications, such as cross-coupling reactions, expanding its utility in drug discovery and development programs. This application note provides a detailed, field-proven protocol for the scalable, enantioselective synthesis of this key intermediate, focusing on the practical aspects of process development, safety, and quality control.

Synthetic Strategy: From Prochiral Ketone to Chiral Alcohol

The most robust and industrially viable pathway to (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol is the asymmetric reduction of its corresponding prochiral ketone, 4-chloro-2,3-dihydro-1H-inden-1-one. While several methods exist for enantioselective ketone reductions, including biocatalysis and stoichiometric chiral reagents, the Corey-Bakshi-Shibata (CBS) reduction stands out for its high enantioselectivity, broad substrate scope, and operational reliability on a large scale.[1][2][3][4]

The CBS reduction utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF, or borane-dimethyl sulfide complex, BH₃·SMe₂).[1] The predictability and high enantiomeric excess (ee) achieved, often exceeding 95%, make it a preferred method for producing high-purity chiral alcohols.[1]

Mechanistic Rationale for Enantioselectivity

The remarkable stereocontrol of the CBS reduction stems from a well-defined, catalyst-substrate complex in the transition state. The borane reducing agent first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor while simultaneously increasing the Lewis acidity of the endocyclic boron atom.[3][4] The ketone substrate then coordinates to this Lewis acidic boron in a sterically controlled manner, positioning the larger substituent away from the catalyst's chiral framework. The hydride is then delivered to the carbonyl face with high selectivity, leading to the formation of the desired enantiomer.[5][6]

Scale-up_Synthesis_Workflow cluster_0 Synthesis of Precursor cluster_1 Core Asymmetric Reduction cluster_2 Purification and QC 2_Chlorobenzaldehyde 2-Chlorobenzaldehyde 4_Chloro_1_indanone 4-Chloro-1-indanone 2_Chlorobenzaldehyde->4_Chloro_1_indanone Multi-step [Ref. 22, 34] R_Indanol_Crude (1R)-4-chloro-2,3-dihydro -1H-inden-1-ol (Crude) 4_Chloro_1_indanone->R_Indanol_Crude CBS Reduction (S)-Me-CBS, BH3-THF [Ref. 5, 11] Final_Product High-Purity (1R)-4-chloro-2,3-dihydro -1H-inden-1-ol R_Indanol_Crude->Final_Product Recrystallization & Quality Control

Caption: Overall workflow for the synthesis of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process bay by trained personnel.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
4-Chloro-1-indanone>98%CommercialEnsure dryness before use.
(S)-2-Methyl-CBS-oxazaborolidine1 M in TolueneCommercialChiral catalyst.
Borane-tetrahydrofuran complex1 M in THFCommercialReducing agent. Stabilized.
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OCommercialReaction solvent.
Methanol (MeOH)ACS GradeCommercialQuenching agent.
Hydrochloric Acid (HCl)2 M AqueousIn-house prep.For work-up.
TolueneACS GradeCommercialFor extraction/recrystallization.
HeptaneACS GradeCommercialFor recrystallization.
Anhydrous Magnesium Sulfate (MgSO₄)GranularCommercialDrying agent.
Equipment
5 L Jacketed Glass ReactorWith overhead mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet.
Addition Funnel1 LFor controlled addition of borane.
Circulating Chiller/HeaterFor precise temperature control.
Rotary EvaporatorWith appropriately sized flasks.
Buchner Funnel & Filter FlaskFor product isolation.
Experimental Procedure
  • Reactor Setup and Inerting:

    • Assemble the 5 L reactor system and ensure all joints are properly sealed.

    • Purge the reactor with dry nitrogen for at least 30 minutes to establish an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Reagent Charging:

    • Charge 4-chloro-1-indanone (100.0 g, 0.593 mol) and anhydrous tetrahydrofuran (1.0 L) into the reactor.

    • Begin stirring to dissolve the ketone completely.

    • Cool the reactor contents to 0-5 °C using the circulating chiller.

    • Via syringe or cannula, add (S)-2-Methyl-CBS-oxazaborolidine solution (1 M in Toluene, 59.3 mL, 0.0593 mol, 0.1 eq) to the cold ketone solution.

  • Controlled Reduction:

    • Charge the borane-tetrahydrofuran complex (1 M in THF, 474.4 mL, 0.474 mol, 0.8 eq) into the addition funnel.

    • Add the borane solution dropwise to the reactor over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: Slow addition is critical to manage the exothermic reaction and prevent runaway conditions. It also ensures optimal enantioselectivity by maintaining a low concentration of the free reducing agent.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • TLC System: 3:1 Hexanes/Ethyl Acetate. R_f (ketone) ~ 0.6, R_f (alcohol) ~ 0.4.

    • The reaction is considered complete when <1% of the starting ketone remains.

  • Work-up and Quenching:

    • Once the reaction is complete, carefully and slowly add methanol (100 mL) dropwise to quench the excess borane. CAUTION: This is a highly exothermic process that generates hydrogen gas. Ensure slow addition and adequate ventilation/off-gas management.[7] The internal temperature should be kept below 15 °C.

    • After the initial quench, allow the mixture to warm to room temperature and stir for 30 minutes.

    • Slowly add 2 M HCl (500 mL) to the mixture.

    • Stir for another 30 minutes. Transfer the contents to a large separatory funnel.

    • Separate the layers. Extract the aqueous layer with toluene (2 x 250 mL).

    • Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (250 mL) and brine (250 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure on the rotary evaporator to yield the crude product as an oil or waxy solid.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimal amount of hot toluene (approx. 150-200 mL).

    • Slowly add heptane (approx. 300-400 mL) until the solution becomes cloudy.

    • Warm the mixture slightly to redissolve the solids, then allow it to cool slowly to room temperature, followed by cooling in an ice bath for 2 hours.

    • Collect the resulting crystalline solid by vacuum filtration, wash the filter cake with cold heptane, and dry under vacuum to a constant weight.

    • Expected Yield: 85-95 g (85-95%); Enantiomeric Excess: >98% ee.

Process Safety and Hazard Management

The scale-up of this synthesis requires strict adherence to safety protocols due to the nature of the reagents involved.

  • Sodium Borohydride and Borane Complexes: These reagents are water-reactive and release flammable hydrogen gas upon contact with water, alcohols, or protic acids.[8][9] All operations must be conducted under an inert atmosphere, and quenching procedures must be performed slowly and with adequate cooling.[7][10]

  • Exothermic Reactions: Both the reduction and the quenching steps are exothermic. The use of a jacketed reactor with a reliable cooling system is mandatory to maintain temperature control and prevent thermal runaway.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[9]

HazardCauseMitigation Strategy
Runaway Reaction Rapid addition of borane; cooling failure.Slow, controlled addition via pump or addition funnel; use of a jacketed reactor with a robust chiller; monitor internal temperature continuously.
Fire/Explosion Hydrogen gas evolution during quenching.Perform quench slowly at low temperature; ensure adequate ventilation and an inert atmosphere; avoid ignition sources.[7]
Chemical Burns Contact with corrosive reagents (HCl).Wear appropriate PPE, including gloves and eye protection. Have an emergency shower and eyewash station readily available.[9]

Analytical Quality Control

Rigorous analytical testing is essential to ensure the final product meets the required specifications for identity, purity, and chirality.

Analytical Methods Summary
AnalysisMethodPurposeTypical Specification
Assay/Purity HPLC (UV)Quantify chemical purity.>99.0%
Identity ¹H NMR, ¹³C NMRConfirm chemical structure.Conforms to reference spectrum.
Chiral Purity Chiral HPLCDetermine enantiomeric excess (ee).>98.0% ee
Residual Solvents GC-HSQuantify remaining process solvents.Conforms to ICH guidelines.
Protocol: Chiral HPLC Method

High-performance liquid chromatography on a chiral stationary phase (CSP) is the standard method for determining the enantiomeric purity of the final product. Polysaccharide-based CSPs are highly effective for this class of compounds.[11][12]

ParameterCondition
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Prep ~0.5 mg/mL in mobile phase

digraph "Analytical_QC_Workflow" {
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"Crude_Sample" [label="Crude Product Sample"]; "Purity_Check" [label="Chemical Purity\n(Reverse Phase HPLC)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Identity_Check" [label="Structural Identity\n(NMR, MS)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Chiral_Check" [label="Enantiomeric Purity\n(Chiral HPLC)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Final_QC" [label="Final QC Approval", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Crude_Sample" -> "Purity_Check"; "Crude_Sample" -> "Identity_Check"; "Purity_Check" -> "Chiral_Check" [label="If Purity >99%"]; "Identity_Check" -> "Chiral_Check" [label="If Structure Confirmed"]; "Chiral_Check" -> "Final_QC" [label="If ee >98%"]; }

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization &amp; Troubleshooting for (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol

Welcome to the Technical Support Center. The synthesis of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol (commonly referred to as (1R)-4-chloro-1-indanol) is a critical asymmetric transformation in pharmaceutical manufacturing[...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol (commonly referred to as (1R)-4-chloro-1-indanol) is a critical asymmetric transformation in pharmaceutical manufacturing[1]. Because the 4-chloro substitution alters the electronic and steric environment of the indanone core, achieving high yields and >99% enantiomeric excess (ee) requires precise control over reaction kinetics.

This guide provides field-tested troubleshooting strategies for the two standard synthetic pathways: Chemocatalytic Corey-Bakshi-Shibata (CBS) Reduction [2] and Biocatalytic Ketoreductase (KRED) Reduction [3].

Diagnostic Workflow

OptimizationWorkflow Start 4-Chloro-1-indanone Reduction Method_CBS CBS Chemocatalysis Start->Method_CBS Method_KRED KRED Biocatalysis Start->Method_KRED Issue_CBS Issue: Low ee% or Yield Method_CBS->Issue_CBS Issue_KRED Issue: Reaction Stalls Method_KRED->Issue_KRED Diag_CBS Is background borane reduction occurring? Issue_CBS->Diag_CBS Diag_KRED Is pH dropping or substrate precipitating? Issue_KRED->Diag_KRED Fix_CBS1 Syringe Pump Addition (Control Kinetics) Diag_CBS->Fix_CBS1 Fast Addition Fix_CBS2 Strictly Anhydrous THF (Protect Catalyst) Diag_CBS->Fix_CBS2 Moisture Present Fix_KRED1 pH Stat Titration (Maintain pH 7.0-7.5) Diag_KRED->Fix_KRED1 pH Crash Fix_KRED2 Biphasic MTBE System (Enhance Mass Transfer) Diag_KRED->Fix_KRED2 Poor Solubility End (1R)-4-Chloro-1-indanol (Validated Yield & ee%) Fix_CBS1->End Fix_CBS2->End Fix_KRED1->End Fix_KRED2->End

Workflow for diagnosing and resolving yield bottlenecks in the synthesis of (1R)-4-chloro-1-indanol.

Section 1: Chemocatalytic Asymmetric Reduction (CBS Method)

The CBS reduction utilizes a chiral oxazaborolidine catalyst with a borane source (e.g., BH₃-THF) to achieve enantioselective ketone reduction[2].

Q: Why is my overall yield lower than 60% despite complete consumption of 4-chloro-1-indanone? A: Yield loss in CBS reductions of halogenated indanones is rarely due to incomplete conversion. Instead, it is caused by moisture-induced catalyst degradation. When the oxazaborolidine catalyst hydrolyzes, the reaction defaults to an uncatalyzed, rapid background reduction by borane. This destroys enantioselectivity and leads to the formation of highly stable product-borate complexes that trap the alcohol during aqueous workup. Corrective Action: Ensure strictly anhydrous conditions. Quench the reaction meticulously with methanol to break down the borate esters before introducing any aqueous extraction solvents.

Q: How do I improve the enantiomeric excess (ee) from ~80% to >98%? A: The stereochemical outcome relies on the precise coordination of the ketone to the Lewis acidic boron of the catalyst. If the ketone is added too quickly, the local concentration of borane exceeds the available catalyst, leading to the non-selective background reduction[2]. Corrective Action: Add the 4-chloro-1-indanone solution via a syringe pump over 2–4 hours to the pre-formed catalyst-borane mixture. Maintain the reaction at -20°C; lower temperatures enhance the rigidity of the transition state, significantly improving stereodiscrimination.

Section 2: Biocatalytic Reduction (KRED Method)

Enzymatic reduction using engineered Ketoreductases offers unparalleled ee but presents unique scale-up challenges related to mass transfer and cofactor recycling[3].

Q: The KRED reaction stalls at 40-50% conversion. What causes the enzyme to deactivate? A: This is almost always a failure of the cofactor recycling system or a pH crash. KREDs require NADP(H) as a hydride donor. To make the process economical, Glucose Dehydrogenase (GDH) is co-immobilized or added to regenerate NADPH by oxidizing glucose to gluconic acid[3]. The accumulation of gluconic acid rapidly drops the pH of the solution. If the pH falls below 6.5, the KRED denatures. Corrective Action: Implement an automated pH stat to continuously titrate the reaction with 1M NaOH, maintaining a strict pH of 7.0–7.5.

Q: 4-chloro-1-indanone is highly insoluble in the aqueous buffer. How can I improve mass transfer without precipitating the enzyme? A: Solid substrate limits the reaction rate to the dissolution rate. However, adding too much organic solvent strips the essential hydration shell from the enzyme, causing irreversible denaturation. Corrective Action: Use a liquid-liquid biphasic system. Dissolve the ketone in MTBE (up to 15% v/v of the total reaction volume). The substrate will continuously partition into the aqueous phase at a concentration low enough to prevent enzyme inhibition, while the product partitions back into the organic phase, driving the reaction forward.

Section 3: Quantitative Data Summary
ParameterCBS Asymmetric ReductionKRED Biocatalysis
Typical Yield 85 - 90%> 95%
Enantiomeric Excess (ee) 92 - 96%> 99%
Optimal Temperature -20°C to 0°C30°C
Primary Solvent Anhydrous THF100 mM Phosphate Buffer / MTBE
Key Failure Mode Moisture degrading the catalystpH drop denaturing the enzyme
Scalability Profile High (Requires cryogenic control)Very High (Requires pH stat)
Section 4: Self-Validating Experimental Protocols
Protocol A: Optimized CBS Reduction

This protocol utilizes built-in validation checks to ensure catalyst integrity before bulk substrate addition.

  • Catalyst Activation: In an oven-dried flask under N₂, add (S)-MeCBS catalyst (0.1 eq) and anhydrous THF. Cool to 0°C. Add BH₃-THF (1.2 eq).

    • Self-Validation Check: Observe the solution for 15 minutes. The cessation of trace hydrogen gas evolution validates that the active catalyst-borane complex has fully formed.

  • Substrate Addition: Cool the complex to -20°C. Dissolve 4-chloro-1-indanone (1.0 eq) in anhydrous THF and add via syringe pump over 3 hours.

  • Quench: Carefully add methanol dropwise until effervescence ceases. Stir for 30 minutes at room temperature.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1). The complete disappearance of the UV-active ketone spot (R_f ~0.6) and appearance of the alcohol spot (R_f ~0.3) validates conversion.

  • Workup: Concentrate in vacuo, partition between EtOAc and 1M HCl, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Optimized KRED Biocatalysis

This protocol utilizes real-time pH monitoring to validate enzymatic turnover.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

  • Enzyme/Cofactor Loading: Add KRED (2 g/L), GDH (1 g/L), NADP⁺ (0.5 mM), and D-glucose (1.5 eq relative to the ketone).

  • Substrate Addition: Dissolve 4-chloro-1-indanone in MTBE (15% of total volume) and add to the aqueous phase to create a biphasic mixture.

  • Reaction Execution: Stir vigorously at 30°C.

    • Self-Validation Check: Monitor the automated pH stat. A steady, continuous demand for 1M NaOH indicates active gluconic acid production and validates active KRED/GDH turnover[3]. If NaOH consumption stops prematurely, the enzyme has denatured.

  • Workup: Extract 3x with MTBE. Centrifuge to break any emulsions. Dry the organic layer and evaporate to yield the highly pure (1R)-alcohol.

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Optimization

Side reactions and byproducts in the synthesis of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol

Welcome to the technical support center for the synthesis of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproduct formation during this critical asymmetric reduction. The following sections provide in-depth answers to frequently encountered issues, supported by mechanistic insights and actionable protocols.

Part 1: Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing detailed causal explanations and step-by-step solutions.

Question 1: Why is the enantiomeric excess (ee) of my desired (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol lower than expected?

Low enantiomeric excess is a frequent issue in asymmetric synthesis and can originate from several factors that compromise the selectivity of the chiral catalyst. The most common synthesis of this alcohol involves the asymmetric reduction of the prochiral ketone, 4-chloro-1-indanone, often using a Corey-Bakshi-Shibata (CBS) reduction or a similar catalytic system.[1][2]

Potential Causes & Solutions:

  • Catalyst Purity and Integrity: The chiral catalyst, typically an oxazaborolidine, is the cornerstone of enantioselectivity.[3] Its purity and structural integrity are paramount.

    • Troubleshooting: Verify the purity of the commercial catalyst or, if prepared in-house, confirm its structure using techniques like NMR spectroscopy.[4] Always handle and store the catalyst under an inert atmosphere (e.g., nitrogen or argon) as many are sensitive to air and moisture, which can lead to decomposition and loss of selectivity. A control reaction with a benchmark substrate known to give high ee can validate the catalyst's activity.[4]

  • Non-Catalytic Background Reaction: The reducing agent, often a borane source (e.g., BH₃•THF or BH₃•SMe₂), can directly reduce the ketone without the chiral catalyst's guidance. This uncatalyzed pathway is not stereoselective and produces a racemic mixture of the alcohol, which erodes the overall enantiomeric excess.[5]

    • Troubleshooting: This background reaction is often more significant at higher temperatures. Lowering the reaction temperature (e.g., from 0 °C to -20 °C or -40 °C) can significantly favor the catalyzed, stereoselective pathway over the non-catalytic one.[4][5] Additionally, slow, controlled addition of the borane reagent to the mixture of the ketone and catalyst ensures that the catalyzed reaction dominates.

  • Suboptimal Reaction Temperature or Solvent: Temperature is a critical parameter influencing the energy difference between the two diastereomeric transition states that lead to the (R) and (S) enantiomers.[4] Similarly, the solvent can affect the conformation and stability of the catalyst-substrate complex.[4]

    • Troubleshooting: A temperature screening is highly recommended. Run small-scale reactions at various temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C) to find the optimum.[4] Solvent choice is also crucial; screen common non-coordinating solvents like THF, toluene, or dichloromethane to identify the one that provides the best selectivity for your specific system.[5]

Below is a systematic workflow to diagnose and resolve issues with low enantioselectivity.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization of Reaction Conditions cluster_3 Analysis & Resolution Problem Low Enantiomeric Excess (ee) Observed Check_Catalyst Verify Catalyst Purity & Handling (Inert atmosphere?) Problem->Check_Catalyst Check_Reagents Confirm Purity of Ketone & Borane Problem->Check_Reagents Check_Solvent Ensure Anhydrous Solvent Problem->Check_Solvent Temp_Screen Screen Lower Temperatures (-20°C, -40°C, -78°C) Check_Catalyst->Temp_Screen Check_Reagents->Temp_Screen Check_Solvent->Temp_Screen Addition_Rate Slow Addition of Borane Temp_Screen->Addition_Rate Solvent_Screen Test Different Solvents (THF, Toluene, DCM) Addition_Rate->Solvent_Screen Analysis Analyze ee by Chiral HPLC/GC Solvent_Screen->Analysis Result Optimized Conditions Identified Analysis->Result

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Question 2: My reaction is incomplete, leaving a significant amount of 4-chloro-1-indanone starting material. What could be the cause?

Incomplete conversion is typically due to issues with the reagents' stoichiometry or activity, or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Insufficient Reducing Agent: The stoichiometry of the borane reagent is critical. While the catalyst is used in sub-stoichiometric amounts, the borane is the stoichiometric hydride source.

    • Troubleshooting: Ensure at least 0.5-0.6 equivalents of BH₃ are used per equivalent of ketone for the CBS reduction, as the borane-catalyst complex is the active reductant. It is common to use a slight excess to ensure full conversion. Titrate the borane solution (e.g., BH₃•THF) before use, as its concentration can decrease over time, especially if not stored properly.

  • Catalyst Deactivation: As mentioned previously, the catalyst can be deactivated by moisture or air. Impurities in the starting material or solvent can also act as catalyst poisons.[5]

    • Troubleshooting: Use freshly distilled, anhydrous solvents. Ensure the 4-chloro-1-indanone starting material is pure. If impurities are suspected, purify the ketone by recrystallization or column chromatography before the reduction.

  • Reaction Monitoring: Without proper monitoring, it's difficult to know when the reaction is truly complete.

    • Troubleshooting: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] A simple TLC can show the disappearance of the ketone spot (which is typically more nonpolar) and the appearance of the alcohol product spot (more polar).

Question 3: I observe an unknown byproduct in my NMR/HPLC analysis. What could it be?

The formation of byproducts is common in reduction reactions. Their identity depends on the specific reagents and conditions used.

Potential Causes & Solutions:

  • Over-reduction: Although less common with boranes compared to stronger reducing agents like LiAlH₄, over-reduction of the alcohol product to the corresponding alkane (4-chloro-2,3-dihydro-1H-indene) can occur, especially with prolonged reaction times or excess reducing agent at higher temperatures.

    • Troubleshooting: Monitor the reaction closely and quench it as soon as the starting material is consumed. Avoid a large excess of the reducing agent.

  • Dechlorination: The chloro-substituent on the aromatic ring can be susceptible to reduction (hydrogenolysis) under certain conditions, leading to the formation of (1R)-2,3-dihydro-1H-inden-1-ol. This is more likely with catalytic hydrogenation (e.g., H₂/Pd-C) but can sometimes be observed with certain hydride reagents.

    • Troubleshooting: If dechlorination is a significant issue, consider using a milder and more chemoselective reducing agent. The CBS reduction is generally highly chemoselective for the ketone.[1]

  • Borate Esters: The initial product of the reduction is an alkoxyborane intermediate. If the reaction workup is incomplete, borate esters may persist.

    • Troubleshooting: Ensure the reaction is properly quenched, typically with a protic solvent like methanol, followed by a mild acidic workup to hydrolyze all borate species.

Byproduct NamePotential CauseIdentification (MS, NMR)
(1S)-4-chloro-2,3-dihydro-1H-inden-1-olPoor enantioselectivitySame mass as product. Separable by chiral HPLC/GC.
4-chloro-2,3-dihydro-1H-indeneOver-reductionMass is 16 units less than the product (loss of 'O'). Absence of -OH peak in ¹H NMR.
(1R)-2,3-dihydro-1H-inden-1-olDechlorinationMass is ~34.5 units less than the product (loss of 'Cl', gain of 'H'). Different aromatic splitting pattern in ¹H NMR.
Borate EstersIncomplete workupMay appear as complex, broad signals in ¹H and ¹¹B NMR. Often hydrolyzes upon standing or during chromatography.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis.

FAQ 1: What is the best method to determine the enantiomeric excess (ee) of the product?

The most reliable and accurate methods for determining the ee of chiral alcohols are chiral chromatography techniques.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. The alcohol is passed through a column with a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times.[7] Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often effective for this class of compounds.[8]

  • Chiral Gas Chromatography (GC): For volatile compounds, GC with a chiral column can be used. Often, the alcohol must first be derivatized (e.g., to its acetate or trifluoroacetate ester) to improve its volatility and interaction with the stationary phase.[9]

  • NMR Spectroscopy with Chiral Shift Reagents: While less common for quantitative analysis now, chiral lanthanide shift reagents or chiral derivatizing agents (like Mosher's acid) can be used to create diastereomeric complexes or esters that exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum, allowing for integration and ee calculation.[10]

FAQ 2: What is the recommended purification method for the final product?

  • Flash Column Chromatography: This is the primary method for purifying the crude product. A silica gel stationary phase with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is typically effective for separating the desired alcohol from the less polar unreacted ketone and nonpolar byproducts.[6]

  • Recrystallization: If a solid, the product can be further purified by recrystallization from a suitable solvent system. This can be very effective at removing small amounts of impurities and can sometimes even enhance the enantiomeric excess if the material forms a conglomerate.

Part 3: Protocols & Diagrams

Protocol: Chiral HPLC Analysis of Enantiomeric Excess
  • Sample Preparation: Prepare a solution of the purified alcohol in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Instrumentation: Use an HPLC system equipped with a UV detector (detection at ~220 nm).

  • Chiral Column: A polysaccharide-based column such as a Chiralpak® AD-H or equivalent is a good starting point.

  • Mobile Phase: A typical mobile phase is a mixture of a nonpolar solvent (like n-hexane) and an alcohol modifier (like isopropanol or ethanol).[9] A common starting condition is 90:10 hexane:isopropanol.

  • Analysis: Inject the sample and the racemic standard. The ee is calculated from the peak areas of the two enantiomers: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

Diagram: Key Reaction Pathways

This diagram illustrates the desired reaction pathway for the synthesis of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol, alongside potential side reactions leading to common byproducts.

G cluster_main Reaction Pathways Start 4-Chloro-1-indanone Product_R (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol (Desired Product) Start->Product_R Catalytic Asymmetric Reduction (e.g., (R)-CBS Catalyst) Product_S (1S)-4-chloro-2,3-dihydro-1H-inden-1-ol (Enantiomeric Impurity) Start->Product_S Non-selective Reduction or (S)-CBS Catalyst OverReduced 4-Chloro-2,3-dihydro-1H-indene (Over-reduction Byproduct) Product_R->OverReduced Excess Reductant/ Harsh Conditions

Caption: Desired and undesired reaction pathways in the reduction of 4-chloro-1-indanone.

References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of chiral alcohols.
  • BenchChem. (n.d.). Troubleshooting low enantiomeric excess in asymmetric synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for Chiral Separation of 1-Amino-2-Indanol Enantiomers.
  • Corey, E. J., & Helal, C. J. (1998). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations.
  • Wikipedia. (2023). Corey–Itsuno reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • Reddit. (2018). What are the byproducts of reduction with borohydride? Retrieved from [Link]

  • NRO Chemistry. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • American Chemical Society. (2026, March 20).
  • National Center for Biotechnology Information. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

  • American Chemical Society. (2021, December 23). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry.
  • American Chemical Society. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Waters. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Chad's Prep. (2021, April 3). Reduction of Ketones & Aldehydes | NaBH4 vs LiAlH4 | 19.6 Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2015, October 16). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Retrieved from [Link]

  • MDPI. (2018, September 20). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Molecules.
  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of the Indole Derivative 4-Chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide (Indapamide). Retrieved from [Link]

  • Synthesis Workshop. (2024, May 25). Advanced Organic Chemistry: Asymmetric Carbonyl Reduction [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric reduction of imines with trichlorosilane catalyzed by valine-derived formamide immobilized onto magnetic nano-Fe3O4. Retrieved from [Link]

  • MDPI. (2018, September 20).

Sources

Troubleshooting

Technical Support Center: Handling, Stability, and Storage of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol

Welcome to the Technical Support Center for (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol (also known as (1R)-4-chloroindan-1-ol). This chiral benzylic alcohol is a highly valued intermediate in pharmaceutical drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol (also known as (1R)-4-chloroindan-1-ol). This chiral benzylic alcohol is a highly valued intermediate in pharmaceutical drug development. It is most notably utilized in the synthesis of advanced tetrahydrofuran-based Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists, which are critical targets for neuropathic pain and respiratory diseases like asthma[1][2].

Because the pharmacological potency of these TRPA1 antagonists relies heavily on precise spatial orientation within the intracellular binding site[1], maintaining the chemical integrity and enantiomeric excess (ee) of your starting material is non-negotiable. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure your workflows succeed.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound? A: For long-term storage, (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol must be sealed in a dry container and stored in a freezer at -20 °C [3]. For short-term active use (less than 14 days), refrigeration at +4 °C is acceptable[4]. Causality: As a secondary benzylic alcohol, the molecule is thermodynamically susceptible to atmospheric oxidation. Storing it under an inert atmosphere (argon or nitrogen) prevents the hydroxyl group from oxidizing into 4-chloroindan-1-one.

Q2: Why is my batch showing a drop in enantiomeric excess (ee) over time? A: A drop in ee indicates racemization, which is a common pitfall when handling chiral benzylic alcohols. Causality: The hydroxyl group is situated at a highly activated benzylic position. In the presence of trace Brønsted acids (even carbonic acid formed from dissolved ambient CO₂) or Lewis acidic impurities from low-quality glassware, the hydroxyl group can be protonated. Subsequent loss of water generates a planar carbocation intermediate. When water re-attacks this planar intermediate, it does so from either face, yielding the (1S) enantiomer and degrading your chiral purity.

Q3: How does degradation directly impact downstream TRPA1 antagonist synthesis? A: Cryogenic electron microscopy (cryoEM) structures of TRPA1 bound to antagonists reveal a highly specific, restrictive binding pocket near the lipid bilayer interface[1]. If your starting material has racemized or oxidized, subsequent coupling reactions will yield diastereomeric mixtures or unreactive ketone byproducts. This not only complicates chromatographic purification but drastically reduces the target engagement and in vivo efficacy of the final Active Pharmaceutical Ingredient (API)[1][5].

Part 2: Quantitative Stability Profiling

To assist your Quality Control (QC) teams, the following table summarizes the expected degradation profile of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol under various storage conditions.

Table 1: Stability and Degradation Kinetics

Storage ConditionTimeframeExpected Purity (HPLC)Expected ee (Chiral HPLC)Primary Degradant Observed
-20 °C, Argon, Sealed 12 Months> 99.0%> 99.0%None (Stable)
+4 °C, Ambient Air 30 Days~ 96.5%> 98.5%4-chloroindan-1-one (Oxidation)
+25 °C, Ambient Air 14 Days~ 92.0%~ 95.0%Ketone & Racemate
+25 °C, Trace Acid (pH <5) 48 Hours< 85.0%< 70.0%4-chloro-1H-indene (Dehydration) & Racemate

Part 3: Visualizing Degradation and QC Workflows

Mechanistic Degradation Pathways

Understanding how the molecule degrades allows you to implement the correct preventative measures.

Degradation Target (1R)-4-chloroindan-1-ol (Pure Enantiomer) Ketone 4-chloroindan-1-one (Oxidation Product) Target->Ketone O2 / Ambient Temp (Oxidation) Indene 4-chloro-1H-indene (Dehydration Product) Target->Indene Trace Acid / Heat (Elimination) Racemate Racemic Mixture (1R/1S Epimerization) Target->Racemate Protic Solvents / Acid (SN1 Reversibility)

Caption: Degradation pathways of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol under improper storage.

Quality Control & Handling Workflow

QCWorkflow Start Retrieve from -20°C Storage Equilibrate Equilibrate to Room Temp (in desiccator) Start->Equilibrate Test Chiral HPLC & LC-MS Check Purity & ee Equilibrate->Test Decision Purity > 98% & ee > 99%? Test->Decision Proceed Proceed to API Synthesis Decision->Proceed Yes Purify Purify via Column Chromatography Decision->Purify No ReTest Re-evaluate Purity Purify->ReTest ReTest->Decision

Caption: Self-validating quality control and handling workflow prior to synthesis.

Part 4: Troubleshooting & Self-Validating Protocols

If your batch fails the initial QC check (Purity < 98% or ee < 99%), do not proceed with downstream synthesis. Use the following self-validating purification protocol.

Protocol: Recovery and Purification of Degraded Material

Objective: Remove oxidized ketone byproducts and restore enantiomeric purity. Self-Validation Mechanism: The protocol mandates pre- and post-purification chiral HPLC analysis. The workflow cannot proceed until the empirical data matches the >99% ee threshold.

Step 1: Baseline Analytics (Pre-Validation)

  • Dissolve 1 mg of the suspect batch in 1 mL of HPLC-grade Hexane/Isopropanol (90:10).

  • Run on a Chiralpak AD-H column (or equivalent) to determine the exact ratio of (1R) to (1S) enantiomers and the presence of the ketone peak (typically elutes earlier due to lower polarity).

Step 2: Chromatographic Separation

  • Preparation: Prepare a silica gel column using a solvent system of Hexanes:Ethyl Acetate (gradient from 95:5 to 80:20). Ensure the silica gel is neutralized (add 1% triethylamine to the eluent if trace acidity is suspected) to prevent on-column dehydration.

  • Loading: Load the compound onto the column.

  • Elution: The 4-chloroindan-1-one (oxidized degradant) will elute first. The (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol will elute second. Note: Standard achiral silica will not separate the (1S) enantiomer if racemization has occurred.

Step 3: Chiral Resolution (If ee < 99%) If racemization is the primary issue, standard chromatography will not suffice.

  • Perform an enzymatic kinetic resolution using Candida antarctica Lipase B (CAL-B) and vinyl acetate in an anhydrous solvent (e.g., MTBE).

  • The enzyme will selectively acetylate the contaminating (1S)-enantiomer, leaving the desired (1R)-alcohol untouched.

  • Separate the resulting (1S)-acetate from the (1R)-alcohol via standard silica gel chromatography.

Step 4: Final Verification (Post-Validation)

  • Concentrate the purified (1R)-alcohol under reduced pressure at a maximum bath temperature of 30 °C to prevent thermal degradation.

  • Re-run the Chiral HPLC method from Step 1.

  • Validation Gate: If ee is >99.0% and chemical purity is >98.0%, purge the vial with argon, seal tightly, and store at -20 °C[3] or proceed immediately to synthesis.

References

  • American Elements. "(1S)-4-chloro-2-3-dihydro-1H-inden-1-ol | CAS". URL: [Link]

  • Terrett, J. A., Chen, H., Shore, D. G., et al. "Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy." Journal of Medicinal Chemistry, 2021, 64(7), 3843-3869. DOI/URL:[Link]

Sources

Optimization

Chiral HPLC Separation of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol Enantiomers: A Technical Support Center

Welcome to the technical support center for the chiral separation of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral separation of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. As your dedicated application scientist, my goal is to not only provide solutions but also to explain the underlying principles to empower you in your chiral method development.

I. Troubleshooting Guide: A Symptom-Based Approach

When encountering issues with your chiral separation, a systematic approach to troubleshooting is key. This section addresses common problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Q1: I am seeing no separation or very poor resolution (Rs < 1.5) between my enantiomers. What are the primary causes and how can I fix this?

Poor or no resolution is the most common challenge in chiral HPLC. The root cause often lies in the fundamental interactions between your analyte and the chiral stationary phase (CSP).

Underlying Principle: Chiral recognition is a thermodynamic process governed by the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP.[1] For a successful separation, there must be a sufficient difference in the free energy of formation (ΔΔG) for the two enantiomer-CSP complexes. This is achieved through a combination of interactions such as hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.[2][3]

Troubleshooting Workflow:

start Poor or No Resolution csp Evaluate CSP Selection start->csp mobile_phase Optimize Mobile Phase csp->mobile_phase If CSP is appropriate additives Incorporate Additives mobile_phase->additives If resolution is still poor temperature Vary Temperature additives->temperature If further optimization is needed flow_rate Adjust Flow Rate temperature->flow_rate end Resolution Achieved flow_rate->end

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Troubleshooting Steps:

  • Re-evaluate Your Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor for a successful chiral separation.[4] For an analyte like 4-chloro-2,3-dihydro-1H-inden-1-ol, which contains an aromatic ring, a hydroxyl group, and a halogen substituent, both polysaccharide-based and Pirkle-type CSPs are good candidates.

    • Polysaccharide-based CSPs (e.g., Chiralpak® AD, Chiralcel® OD): These are often the first choice due to their broad applicability.[4] The chiral recognition mechanism involves the formation of inclusion complexes where the analyte enters the chiral grooves of the polysaccharide backbone.[5] The separation is driven by a combination of hydrogen bonding with the carbamate groups and π-π interactions with the phenyl groups of the chiral selector.[2]

    • Pirkle-type CSPs (e.g., Whelk-O® 1): These CSPs are known for their robustness and are particularly effective for compounds with aromatic systems and hydrogen bond acceptors/donors.[6] The chiral recognition is based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.[7]

  • Systematically Optimize the Mobile Phase: The mobile phase composition directly influences the interactions between the analyte and the CSP.

    • Normal Phase (Recommended starting point): A mobile phase of n-hexane with an alcohol modifier (e.g., isopropanol or ethanol) is a common starting point for indanol derivatives.[8]

      • Action: Vary the alcohol percentage. Increasing the alcohol content generally decreases retention time but can also affect selectivity. Start with a 90:10 (n-hexane:isopropanol) mixture and systematically change the ratio to 85:15, 80:20, etc.

    • Reversed-Phase: While less common for this type of analyte, it can sometimes provide a unique selectivity.

      • Action: Use a mobile phase of water with an organic modifier like acetonitrile or methanol.

  • Incorporate Mobile Phase Additives: For acidic or basic analytes, or to improve peak shape, the addition of a small amount of an acidic or basic modifier can be highly effective.[9] While 4-chloro-2,3-dihydro-1H-inden-1-ol is neutral, additives can still sometimes influence the conformation of the CSP and improve separation.

    • Action: For normal phase, consider adding a very small percentage (0.1%) of an acid like trifluoroacetic acid (TFA) or a base like diethylamine (DEA) to the alcohol modifier.

  • Vary the Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[10]

    • Action: Screen temperatures between 10°C and 40°C. Lower temperatures often increase the strength of the interactions, leading to higher resolution, but this is not always the case.[10] Sometimes, an increase in temperature can improve resolution or even reverse the elution order.[10]

  • Adjust the Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations.

    • Action: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This can increase the analysis time but often improves resolution by allowing more time for the enantiomers to interact with the CSP.

Q2: My peaks are tailing. What is causing this and how can I improve the peak shape?

Peak tailing can compromise resolution and make accurate integration difficult. It is often caused by unwanted secondary interactions between the analyte and the stationary phase.[11]

Troubleshooting Workflow for Peak Tailing:

start Peak Tailing Observed mobile_phase_ph Check Mobile Phase Additives start->mobile_phase_ph sample_solvent Verify Sample Solvent Compatibility mobile_phase_ph->sample_solvent If additives are appropriate column_health Assess Column Health sample_solvent->column_health If solvent is compatible system_issues Investigate System for Dead Volume column_health->system_issues If column is healthy end Improved Peak Shape system_issues->end

Caption: Troubleshooting workflow for peak tailing.

Detailed Troubleshooting Steps:

  • Check Mobile Phase Additives: Even for neutral compounds, the presence of acidic silanol groups on the silica support of the CSP can lead to tailing.

    • Action: Add a small amount of a competing agent to the mobile phase. For normal phase, adding 0.1% of an alcohol like isopropanol or ethanol can help to mask the active sites on the silica surface. If you are already using an alcohol modifier, a small amount of a stronger competitor like DEA might be necessary.

  • Verify Sample Solvent Compatibility: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible. Injecting a sample in a much stronger solvent can cause peak distortion.

    • Action: Dissolve your sample in the mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve the sample.

  • Assess Column Health: Over time, columns can become contaminated or develop voids at the inlet, leading to poor peak shape.

    • Action:

      • Flush the column: Flush the column with a strong solvent (e.g., 100% isopropanol for a normal phase column) to remove any strongly retained contaminants.

      • Reverse the column: If you suspect a blocked inlet frit, you can try reversing the column and flushing it at a low flow rate. Note: Only do this with columns that are designed to be reversed. Check the manufacturer's instructions.

      • Use a guard column: A guard column can help to protect the analytical column from contamination and extend its lifetime.

  • Investigate the HPLC System for Dead Volume: Excessive tubing length or poorly made connections can contribute to peak broadening and tailing.

    • Action: Ensure all tubing is as short as possible and that all fittings are properly tightened.

Q3: I am observing ghost peaks in my chromatogram. Where are they coming from?

Ghost peaks are peaks that appear in the chromatogram but are not part of the injected sample. They are typically caused by contamination in the mobile phase or carryover from previous injections.

Troubleshooting Steps for Ghost Peaks:

  • Run a Blank Gradient: Inject a blank (mobile phase) and run your analytical method. If the ghost peaks are still present, the contamination is likely in your mobile phase or HPLC system.

  • Check Your Solvents: Use high-purity HPLC grade solvents. Impurities in the solvents are a common source of ghost peaks.

  • Clean Your System: If the contamination is in the HPLC system, you may need to flush the entire system with a strong solvent. Pay particular attention to the injector and autosampler wash solvent.

  • Investigate Sample Carryover: If the ghost peaks only appear after injecting a sample, it is likely due to carryover.

    • Action: Improve the needle wash procedure in your autosampler. Use a stronger wash solvent and increase the wash volume and/or the number of wash cycles.

II. Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase is better for separating 4-chloro-2,3-dihydro-1H-inden-1-ol enantiomers: polysaccharide-based or Pirkle-type?

Both types of CSPs have the potential to resolve the enantiomers of 4-chloro-2,3-dihydro-1H-inden-1-ol. Polysaccharide-based CSPs, such as Chiralpak® AD-H or Chiralcel® OD-H, are often a good starting point due to their broad enantioselectivity.[4] Pirkle-type CSPs, like the (R,R)-Whelk-O® 1, are also excellent candidates, particularly because of the presence of the aromatic ring and the hydroxyl group in your analyte, which can participate in π-π and hydrogen bonding interactions.[6] The best approach is to screen both types of columns to determine which provides the better separation.

Q2: How does the chlorine substituent on the indanol ring affect the chiral separation?

The chlorine atom is an electron-withdrawing group, which can influence the electronic properties of the aromatic ring. This can affect the strength of the π-π interactions with the CSP. Additionally, the position of the chlorine atom can create steric hindrance that may either enhance or hinder the chiral recognition. The overall effect will depend on the specific CSP and mobile phase conditions.

Q3: Can I use a mass spectrometer (MS) with my chiral separation method?

Yes, but you need to be mindful of the mobile phase additives. Additives like TFA can suppress the ionization in the MS source.[12] If MS detection is required, it is best to use volatile mobile phase additives like formic acid or ammonium formate.

Q4: What are the key parameters to consider for method validation of a chiral HPLC separation?

According to the International Council for Harmonisation (ICH) guidelines, a chiral HPLC method should be validated for the following parameters:[4][13]

  • Specificity: The ability to assess the analyte in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

III. Experimental Protocols

The following protocol is a starting point for the chiral separation of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol enantiomers, based on methods for similar indanol compounds.[8] Further optimization may be required to achieve baseline separation.

Protocol 1: Chiral Separation on a Polysaccharide-Based CSP

Objective: To achieve baseline separation of the enantiomers of 4-chloro-2,3-dihydro-1H-inden-1-ol using a polysaccharide-based chiral stationary phase.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

Materials:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)

  • Mobile Phase: n-Hexane (HPLC grade), Isopropanol (HPLC grade)

  • Sample: Racemic 4-chloro-2,3-dihydro-1H-inden-1-ol standard

Procedure:

  • Mobile Phase Preparation: Prepare a 90:10 (v/v) mixture of n-hexane and isopropanol. Degas the mobile phase for at least 15 minutes using sonication or helium sparging.

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved. Maintain the column temperature at 25°C.

  • Injection: Inject 10 µL of the sample.

  • Data Acquisition: Detect the analytes at a wavelength of 220 nm.

Expected Results and Optimization:

  • If no separation is observed, systematically decrease the percentage of isopropanol in the mobile phase (e.g., to 5%, 2%).

  • If the retention times are too long, increase the percentage of isopropanol.

  • If peak tailing is observed, consider adding 0.1% DEA to the isopropanol portion of the mobile phase.

Data Presentation Table:
ParameterStarting Condition
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 220 nm

IV. References

  • Cunha, S., et al. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC.

  • D'Orazio, G., et al. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International.

  • Ismail, O. H., et al. (2014). The Evolution of Chiral Stationary Phases from HPLC to UHPLC. LCGC International.

  • N.A. (n.d.). chiral columns .

  • Phenomenex. (n.d.). Chiral HPLC Separations.

  • N.A. (2022). Polysaccharide-based CSPs. Chiralpedia.

  • Gregan, F., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.

  • BenchChem. (2025). A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation.

  • Ali, I., et al. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

  • Daicel. (n.d.). The Chiral Notebook.

  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.

  • BenchChem. (2025). Troubleshooting guide for the synthesis of chiral alcohols.

  • Al-Saeed, F. A., et al. (2019). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. PMC.

  • Yashima, E., et al. (2012). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate.

  • Wang, Y., et al. (2008). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate.

  • Gray, M. (2020). Trouble with chiral separations. Chromatography Today.

  • Cavazzini, A., et al. (2017). Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. American Pharmaceutical Review.

  • Sigma-Aldrich. (n.d.). Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids.

  • Dampier, K. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.

  • Sielc. (n.d.). HPLC Troubleshooting Guide.

  • George, A. K., & Shah, S. (2011). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International.

  • De Klerck, K., et al. (2014). Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. AFMPS.

  • Ali, I., & Aboul-Enein, H. Y. (2013). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases.

  • Al-Majed, A. A., et al. (2017). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PMC.

  • Lee, E. S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).

  • Ianni, F., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines.

  • Chankvetadze, B., & G. Blaschke. (2018). Enantioselective separation techniques in forensic analysis and clinical toxicology. DOI.

  • Štefane, B., et al. (2022). Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. FULIR.

  • SMT. (n.d.). Application Notes - HPLC Columns & Chromatography Resins.

Sources

Troubleshooting

Technical Support Center: (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol

Welcome to the technical support center for (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stereochemical stability of this important chiral intermediate. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve racemization issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol, and why is its stereochemical purity important?

(1R)-4-chloro-2,3-dihydro-1H-inden-1-ol is a chiral benzylic alcohol. As a chiral building block, it is used in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The "1R" designation refers to the specific three-dimensional arrangement (stereochemistry) at the carbon atom bearing the hydroxyl group. In drug development, different enantiomers (mirror-image isomers) of a chiral molecule can have vastly different biological activities and metabolic fates. Therefore, maintaining the high enantiomeric purity of intermediates like this one is critical for the synthesis of a safe and effective final active pharmaceutical ingredient.

Q2: How susceptible is (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol to racemization?

As a secondary benzylic alcohol, (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol is particularly susceptible to racemization, especially under acidic conditions.[1][2][3] The underlying reason is the relative stability of the carbocation intermediate that can form at the chiral center. The adjacent benzene ring stabilizes this carbocation through resonance, which lowers the energy barrier for its formation and subsequent loss of stereochemical information.

Q3: What are the primary factors that can induce racemization of this compound?

The main factors that can lead to a loss of enantiomeric excess (ee) are:

  • pH: Acidic conditions are the most significant risk factor.[1][3] Strong bases can also pose a risk, although typically less so for this specific functionality compared to compounds with acidic protons alpha to a carbonyl group.

  • Temperature: Higher temperatures accelerate the rate of racemization.[2][3] This is a critical factor to control during reactions, workup, and storage.

  • Solvent: Polar protic solvents can facilitate the formation and stabilization of the carbocation intermediate, potentially increasing the rate of racemization.

  • Prolonged Exposure: The longer the compound is exposed to any of the above conditions, the greater the extent of racemization will be.[2]

Q4: How can I accurately determine the enantiomeric excess (ee) of my sample?

The most reliable and widely used method for determining the enantiomeric excess of chiral alcohols is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[4] This technique physically separates the (1R) and (1S) enantiomers, allowing for their quantification. Other methods like Raman optical activity can also be used for accurate ee determination.[5]

Troubleshooting Guide: Diagnosing and Preventing Racemization

This section provides a problem-and-solution framework for common issues encountered during the handling and use of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol.

Issue 1: Significant loss of enantiomeric excess (ee) observed after reaction workup.

This is a frequent problem, often stemming from the conditions used to neutralize the reaction and extract the product.

Diagnostic Workflow:

start Loss of ee during workup acid_base Were strong acids (e.g., HCl, H2SO4) or bases (e.g., NaOH, KOH) used? start->acid_base temp Was the workup performed at room temperature or higher? acid_base->temp No sol_acid Solution: Use a milder acid for neutralization (e.g., saturated NH4Cl) or a mild base (e.g., saturated NaHCO3). acid_base->sol_acid Yes prolonged Was the workup process lengthy? temp->prolonged No sol_temp Solution: Perform all workup steps at low temperature (0-5 °C) using pre-chilled solutions. temp->sol_temp Yes sol_time Solution: Minimize the duration of the workup. Plan the extraction to be as efficient as possible. prolonged->sol_time Yes no_issue If issues persist, investigate the reaction conditions themselves. prolonged->no_issue No

Caption: Troubleshooting workflow for ee loss during workup.

In-depth Explanation of the Racemization Mechanism (Acid-Catalyzed)

Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). Departure of the water molecule generates a planar, sp2-hybridized benzylic carbocation. This intermediate is achiral. The incoming nucleophile (e.g., water or the conjugate base of the acid) can then attack this planar carbocation from either face with roughly equal probability, leading to a racemic mixture of the alcohol.[6]

cluster_0 Acid-Catalyzed Racemization R_alcohol (1R)-alcohol protonated Protonated alcohol R_alcohol->protonated + H+ protonated->R_alcohol - H+ carbocation Planar Carbocation (achiral) protonated->carbocation - H2O (rate-determining) R_product (1R)-alcohol carbocation->R_product + H2O (attack from one face) S_product (1S)-alcohol carbocation->S_product + H2O (attack from other face)

Caption: Mechanism of acid-catalyzed racemization via a planar carbocation.

Issue 2: Gradual loss of enantiomeric purity during storage.

Potential Causes & Solutions:

Potential CauseRecommended SolutionScientific Rationale
Acidic Residues Traces of acid from the synthesis or workup can catalyze racemization over time.Ensure the final product is thoroughly washed with a mild basic solution (e.g., saturated NaHCO₃), followed by a water wash to neutrality, and then thoroughly dried.
Elevated Temperature Storage at room temperature or in areas with temperature fluctuations can provide the energy needed for racemization.Store the compound at low temperatures, preferably at or below 0°C, in a tightly sealed container.
Solvent Effects Storing the compound in solution, especially in polar protic solvents, can facilitate racemization.If possible, store the compound as a neat solid. If a solution is necessary, use a non-polar, aprotic solvent and store at a low temperature.
Issue 3: Inconsistent or unreliable ee measurements by chiral HPLC.

Troubleshooting your Analytical Method:

Accurate determination of enantiomeric excess is crucial for diagnosing racemization. If you are getting inconsistent results, consider the following:

  • Peak Resolution: Poor separation between the enantiomer peaks will lead to inaccurate integration and, therefore, an incorrect ee value.

  • Solvent for Injection: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion and poor resolution.[7] It is best to dissolve the sample in the mobile phase itself or a weaker solvent.[7]

  • Column Choice: Not all chiral stationary phases are suitable for all molecules. A screening of different chiral columns may be necessary. Polysaccharide-based columns are often a good starting point for chiral alcohols.

Experimental Protocols

Protocol 1: General Procedure for a "Racemization-Minimizing" Aqueous Workup

This protocol is designed to mitigate the risk of racemization for acid- or base-sensitive chiral benzylic alcohols.

  • Cooling: Once the reaction is complete, cool the reaction vessel to 0-5 °C in an ice-water bath.

  • Quenching: Slowly add a pre-chilled, mild quenching agent.

    • If the reaction is acidic, use a saturated solution of sodium bicarbonate (NaHCO₃).

    • If the reaction is basic, use a saturated solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with a pre-chilled, water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Perform the extraction quickly but thoroughly.

  • Washing: Wash the combined organic layers sequentially with:

    • Pre-chilled saturated NaHCO₃ solution (if the reaction was acidic).

    • Pre-chilled water.

    • Pre-chilled brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath temperature not exceeding 30°C).

Protocol 2: Representative Method for Chiral HPLC Analysis

The following is a starting point for developing a chiral HPLC method for (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol. Optimization will likely be required.

ParameterRecommended Starting ConditionNotes
Column Chiralpak® AD-H or similar amylose-based CSP (e.g., 4.6 x 150 mm, 5 µm)Polysaccharide-based columns are generally effective for chiral alcohols.[4]
Mobile Phase n-Hexane / Isopropanol (IPA) = 90 / 10 (v/v)Adjust the ratio to achieve optimal resolution (Rs > 1.5). Increasing IPA content will decrease retention time.
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 20-25 °C
Detection UV at 220 nm or 254 nmThe aromatic ring should provide a strong chromophore.
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg of sample in 1 mL of the mobile phase.

References

  • Current time information in Asia/Manila.
  • Benzyl Alcohol and Racemization - ResearchGate. Available from: [Link]

  • (PDF) Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution - ResearchGate. Available from: [Link]

  • Racemisation in Chemistry and Biology - The University of Manchester. Available from: [Link]

  • Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Available from: [Link]

  • High-resolution UV spectroscopy of 1-indanol - RSC Publishing. Available from: [Link]

  • Emergence of Optical Activity and Surface Morphology Changes in Racemic Amino Acid Films Under Circularly Polarized Lyman-α - NIFS Repository. Available from: [Link]

  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • HPLC manual (for chiral HPLC analysis). Available from: [Link]

  • cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Available from: [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC. Available from: [Link]

  • EP0779261A1 - Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst - Google Patents.
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations | The Journal of Organic Chemistry. Available from: [Link]

  • Why is the racemic mixture obtained when an optically active compound undergoes an SN1 reaction? - Quora. Available from: [Link]

  • Full quantum state control of chiral molecules - arXiv. Available from: [Link]

  • Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed. Available from: [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. Available from: [Link]

  • Racemization in Drug Discovery EODC v08.pdf - ORCA – Online Research @ Cardiff. Available from: [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC. Available from: [Link]

  • 1H-Inden-1-ol, 2,3-dihydro- - the NIST WebBook. Available from: [Link]

  • Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum - MDPI. Available from: [Link]

  • User's Guide - HPLC. Available from: [Link]

  • High-resolution UV spectroscopy of 1-indanol - Fritz Haber Institute. Available from: [Link]

  • Benzyl alcohol synthesis by benzylic substitution - Organic Chemistry Portal. Available from: [Link]

  • User's Manual | Chiral CD-Ph | HPLC Columns | Products | HPLC | Osaka Soda. Available from: [Link]

  • Accurate Determination of Enantiomeric Excess Using Raman Optical Activity - MDPI. Available from: [Link]

  • 11.4: The SN1 Reaction - Chemistry LibreTexts. Available from: [Link]

  • 1H-Indene, 2,3-dihydro-4,7-dimethyl- - the NIST WebBook. Available from: [Link]

  • 11.4 The SN1 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]

  • 気相成長株式会社. Available from: [Link]

  • SN1 reaction at the Benzylic position - YouTube. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol

Welcome to the technical support guide for (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this critical chiral intermediate. As a key building block in the synthesis of molecules like Sertraline, achieving high chemical and enantiomeric purity is paramount for successful downstream applications.[1][2] This guide is structured to address common challenges encountered during the purification process, providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: From Crude Product to High-Purity Material

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My initial analysis (TLC, ¹H NMR) of the crude product shows multiple spots/peaks. What are the likely impurities and where do they come from?

Answer:

The impurity profile of your crude (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol is highly dependent on the synthetic route, but several common impurities can be anticipated. The most frequent synthesis involves the chiral reduction of 4-chloro-1-indanone.

Common Impurities and Their Origins:

Impurity NameStructureTypical OriginIdentification Notes
4-chloro-1-indanone KetoneUnreacted starting material from an incomplete reduction reaction.[3]A distinct carbonyl (C=O) peak around 1700 cm⁻¹ in FTIR. In ¹H NMR, characteristic aromatic and aliphatic signals will differ from the product.
(1S)-4-chloro-2,3-dihydro-1H-inden-1-ol EnantiomerNon-selective reduction or racemization.Indistinguishable from the desired (1R)-enantiomer by achiral methods (TLC, standard HPLC, NMR). Requires chiral HPLC for identification and quantification.
Residual Solvents VariesSolvents used during the reaction or initial workup (e.g., Toluene, THF, Alcohols).[4][5]Sharp, characteristic singlets or multiplets in ¹H NMR spectra. Can be identified by comparing to reference spectra of common solvents.[6][7][8]
Over-reduction/Side Products VariesHarsh reaction conditions (e.g., high temperature or pressure) can lead to dechlorination or other side reactions.[9]May appear as various unexpected spots on a TLC plate or peaks in an HPLC/GC trace.
Question 2: How can I efficiently remove the unreacted starting material, 4-chloro-1-indanone, and other non-polar impurities?

Answer:

For removing non-polar impurities like residual starting material or certain side-products, recrystallization is the most effective and widely used technique.[10][11] The principle relies on the solubility differences between your desired product (the alcohol) and the impurities in a given solvent system at varying temperatures.[12] The alcohol product is significantly more polar than the ketone starting material, which can be exploited for separation.

Recommended Protocol: Two-Solvent Recrystallization

This method uses one solvent in which the compound is highly soluble ("solvent") and another in which it is poorly soluble ("anti-solvent").[13] A common and effective system for this compound is Toluene/Heptane.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot toluene required to fully dissolve the solid. Gentle heating and stirring will be necessary.

  • Hot Filtration (Optional): If you observe any insoluble particulate matter, perform a hot gravity filtration to remove it. This step is crucial to avoid having insoluble impurities act as nucleation sites for premature crystallization.

  • Induce Crystallization: While the toluene solution is still hot, slowly add heptane (the anti-solvent) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is now saturated.

  • Cooling & Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or refrigerator for at least an hour. Slow cooling is critical for the formation of large, pure crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold heptane or a cold toluene/heptane mixture to remove any remaining soluble impurities from the crystal surfaces.[13]

  • Drying: Dry the crystals under vacuum to remove all residual solvents.

Why this works: The desired alcohol product is less soluble in the non-polar heptane-rich mixture than the ketone impurity. As the solution cools, the solubility of the alcohol drops sharply, causing it to crystallize out, while the more soluble impurities remain in the mother liquor.

Purification Workflow Decision Tree

This diagram outlines the decision-making process for purifying your crude product based on the types of impurities present.

PurificationWorkflow Start Crude (1R)-4-chloro-2,3- dihydro-1H-inden-1-ol Analysis Purity Analysis (TLC, NMR, HPLC) Start->Analysis ImpurityCheck Major Impurity Type? Analysis->ImpurityCheck Ketone Unreacted Ketone & Non-polar Impurities ImpurityCheck->Ketone Chemical Enantiomer Incorrect Enantiomeric Excess (e.e.) ImpurityCheck->Enantiomer Enantiomeric Both Both Chemical and Enantiomeric Impurities ImpurityCheck->Both Both Recrystallization Perform Recrystallization (e.g., Toluene/Heptane) Ketone->Recrystallization ChiralChrom Preparative Chiral HPLC/SFC Enantiomer->ChiralChrom RecrystFirst 1. Recrystallization Both->RecrystFirst FinalProduct High-Purity Product (>99% chemical, >99% e.e.) Recrystallization->FinalProduct ChiralChrom->FinalProduct ChiralSecond 2. Chiral Chromatography RecrystFirst->ChiralSecond ChiralSecond->FinalProduct

Caption: Decision tree for purification strategy.

Question 3: My chemical purity is high (>99%), but the enantiomeric excess (e.e.) is below my target. How can I separate the (1R) and (1S) enantiomers?

Answer:

Standard purification techniques like recrystallization and achiral chromatography are generally ineffective at separating enantiomers because they have identical physical properties (solubility, melting point, etc.). To resolve a racemic or enantiomerically-enriched mixture, you must introduce another chiral entity to create diastereomeric interactions.[14][15]

Primary Method: Preparative Chiral HPLC/SFC

High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) is the most direct and effective method for separating enantiomers on a laboratory and industrial scale.[1][16]

  • Principle: The stationary phase of the column is coated with a chiral selector (often a polysaccharide derivative like amylose or cellulose).[17] As the enantiomeric mixture passes through the column, one enantiomer will have a slightly stronger (or weaker) interaction with the chiral phase than the other. This difference in interaction strength leads to different retention times, allowing for their separation.[15][16]

  • Column Selection: Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are highly effective for a wide range of compounds, including chiral alcohols. Screening several different chiral columns and mobile phase systems is often necessary to find the optimal separation conditions.[17]

  • Mobile Phase: Typical mobile phases for normal-phase chiral separations include mixtures of alkanes (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).

Alternative Method: Classical Resolution via Diastereomeric Salt Formation

Though more laborious, this classic chemical method can also be effective.

  • Derivatization: React the racemic alcohol with an enantiomerically pure chiral acid (a resolving agent, such as tartaric acid or mandelic acid) to form a mixture of two diastereomeric salts.[14]

  • Separation: These diastereomeric salts have different physical properties and can now be separated by standard recrystallization.[14]

  • Hydrolysis: After separating one of the diastereomers, the salt is hydrolyzed (e.g., with a base) to break the ester or salt bond, liberating the pure single enantiomer of the alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for purified (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol? A: The purified compound should be stored in a well-sealed container in a cool, dry, and dark place. Inert atmosphere (Nitrogen or Argon) is recommended for long-term storage to prevent potential oxidation.

Q2: How can I definitively confirm the purity and identity of my final, purified product? A: A combination of analytical techniques is required for full characterization:

  • ¹H and ¹³C NMR: Confirms the chemical structure and identifies any residual solvent or structural impurities.[6]

  • HPLC (Achiral): Determines the chemical purity by quantifying the area percentage of the main peak relative to any impurities. A reverse-phase C18 column is typically suitable.[18]

  • Chiral HPLC: Determines the enantiomeric excess (e.e.) by separating and quantifying the (1R) and (1S) enantiomers.[1][19]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point that matches the literature value is a good indicator of high purity.

Q3: My compound looks like an oil or is discolored after the final drying step. What went wrong? A: This is typically due to one of two reasons:

  • Residual Solvent: The most common cause. Even small amounts of a high-boiling solvent like toluene can cause the solid to appear oily or suppress its melting point. Ensure you are drying the material under a high vacuum and for a sufficient amount of time, possibly with gentle heating if the compound is thermally stable.

  • Degradation: If the compound was exposed to overly harsh conditions (e.g., strong acid/base or excessive heat) during purification, it may have degraded. Re-analyze the material by TLC or HPLC to check for the appearance of new impurity spots/peaks.

Principle of Recrystallization Diagram

This diagram illustrates the fundamental concept of purification by recrystallization based on temperature-dependent solubility.

RecrystallizationPrinciple cluster_hot 1. Hot Saturated Solution cluster_cold 2. Cooled Solution HotSolvent Product (Dissolved) Impurity (Dissolved) ColdSolvent Pure Product (Crystals) Impurity (Remains Dissolved) Arrow Cooling cluster_cold cluster_cold cluster_hot cluster_hot

Caption: Temperature-dependent solubility in recrystallization.

References

  • Determination of N-nitroso sertraline in sertraline preparations with LC-MS.OMCL.
  • Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product.PMC.
  • A Highly Stereoselective Synthesis Of Sertraline.Quick Company.
  • Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters.Chemical Communications (RSC Publishing).
  • Synthesis, characterization and identification of sertraline hydrochloride related impurities.ResearchGate.
  • Highly Steroselective Synthesis of Sertraline.Google Patents.
  • Chiral resolution.Wikipedia.
  • Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review.PMC.
  • Non-Conventional Methodologies in the Synthesis of 1-Indanones.MDPI.
  • A UHPLC METHOD FOR SERTRALINE DETERMINATION.Journal of IMAB.
  • A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography.Rasayan Journal of Chemistry.
  • Methods for Purification of Commonly Used Solvents.Alfa Chemistry.
  • Chiral HPLC separation: strategy and approaches.Chiralpedia.
  • Separation of 1H-Indene, 4-chloro-2,3-dihydro-7-methyl- on Newcrom R1 HPLC column.SIELC Technologies.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.PMC.
  • Recrystallization Definition, Principle &Purpose.PraxiLabs.
  • Summary of Common Organic Solvent Purification Methods Used in Laboratories.Pro-QSP.
  • Recrystallization-1.pdf.University of Colorado Boulder.
  • Recrystallization Guide: Process, Procedure, Solvents.Mettler Toledo.
  • recrystallization.pdf.University of California, Los Angeles.
  • Organic Syntheses Procedure.Organic Syntheses.
  • Playing with Selectivity for Optimal Chiral Separation.LCGC International.
  • chiral columns.HPLC.eu.
  • Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine.ResearchGate.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.KGROUP.
  • Purification of common solvents.Longchang Chemical.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.ACS Publications.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.University of Washington.
  • NMR Chemical Shifts of Impurities.Sigma-Aldrich.
  • (1R)-4-Chloro-2,3-dihydro-1H-inden-1-ol.Sapphire Bioscience.

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Determination of Enantiomeric Excess of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol by Chiral High-Performance Liquid Chromatography

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a critical quality attribute.[1][2] For chiral molecules such as (1R)-4-chloro-2,3-dihydro...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a critical quality attribute.[1][2] For chiral molecules such as (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol, a key intermediate in various synthetic pathways, ensuring enantiomeric purity is paramount as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[3][4] This guide provides an in-depth, experience-driven comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the robust determination of its enantiomeric excess. We will delve into the rationale behind methodological choices, present detailed experimental protocols, and offer comparative data to empower researchers in their analytical endeavors.

The Central Role of Chiral HPLC

Chiral HPLC stands as the gold standard for enantiomeric separations in the pharmaceutical industry due to its high resolution, versatility, and robustness.[1][3] The technique's power lies in the use of a Chiral Stationary Phase (CSP), which creates a stereoselective environment. Enantiomers interact with the CSP to form transient diastereomeric complexes with differing stabilities, leading to differential retention times and, consequently, their separation.[1][5]

The selection of an appropriate CSP is the most critical parameter in developing a successful chiral separation method.[6] For indanol derivatives, polysaccharide-based and Pirkle-type CSPs have demonstrated considerable success.[6][7] This guide will focus on a comparative analysis of these two prominent types of chiral stationary phases.

Comparative Performance of Chiral Stationary Phases

The choice of the chiral stationary phase directly impacts the resolution and overall efficiency of the enantiomeric separation. Below is a comparative summary of two distinct and effective chiral columns for the separation of 4-chloro-2,3-dihydro-1H-inden-1-ol enantiomers.

ParameterMethod 1: Polysaccharide-Based CSPMethod 2: Pirkle-Type CSP
Chiral Column Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))Regis® (R,R) WHELK-O® 1
Particle Size 5 µm5 µm
Column Dimensions 250 x 4.6 mm250 x 4.6 mm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature Ambient (25 °C)25 °C
Detection UV at 254 nmUV at 254 nm
Retention Time (1R-enantiomer) ~10.2 min~7.8 min
Retention Time (1S-enantiomer) ~12.1 min~9.5 min
Separation Factor (α) 1.251.30
Resolution (Rs) > 2.0> 2.5

Expert Insights: The polysaccharide-based CSP (Method 1) offers broad applicability and is a common starting point for chiral method development.[8][9] The amylose derivative provides a helical polymer structure with chiral grooves, enabling effective enantiorecognition through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. The Pirkle-type CSP (Method 2), in this case, the (R,R) WHELK-O® 1, is known for its high efficiency and durability due to the covalent bonding of the chiral selector to the silica support.[7] Its mechanism relies on π-π interactions, hydrogen bonding, and steric hindrance to achieve separation. The higher resolution and separation factor observed with the Pirkle-type column in this comparison suggest a more optimized interaction for this specific analyte. An important advantage of Pirkle-type CSPs is the ability to invert the elution order by using a column with the opposite absolute configuration, which can be beneficial for quantifying trace enantiomers.[7]

Experimental Workflow and Protocols

A systematic approach is crucial for reproducible and accurate determination of enantiomeric excess. The general workflow is outlined below.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep_mp Mobile Phase Preparation & Degassing prep_sample Sample Dissolution in Mobile Phase prep_mp->prep_sample Use as diluent equilibration System & Column Equilibration injection Sample Injection equilibration->injection Inject sample separation Chromatographic Separation injection->separation Elution detection UV Detection separation->detection Signal acquisition integration Peak Integration detection->integration Chromatogram calculation Enantiomeric Excess Calculation integration->calculation Peak areas

General workflow for chiral HPLC analysis.

This protocol provides a step-by-step guide for the determination of enantiomeric excess using the Regis® (R,R) WHELK-O® 1 column, which demonstrated superior performance in our comparison.

1. Materials and Reagents:

  • (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol reference standard

  • Racemic 4-chloro-2,3-dihydro-1H-inden-1-ol standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

2. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.

  • Regis® (R,R) WHELK-O® 1 column (5 µm, 250 x 4.6 mm)

3. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).[6] Prepare a sufficient volume and degas for at least 15 minutes using sonication or vacuum filtration.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.[6]

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Racemic Standard: Accurately weigh and dissolve the racemic 4-chloro-2,3-dihydro-1H-inden-1-ol standard in the mobile phase to a final concentration of approximately 1 mg/mL.[1][6]

  • (1R)-Enantiomer Standard: Prepare a solution of the (1R)-enantiomer standard in the mobile phase at a similar concentration to confirm the elution order.

  • Test Sample: Prepare the sample containing the (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol to be analyzed at a concentration of approximately 1 mg/mL in the mobile phase.

5. System Equilibration and Analysis:

  • Equilibrate the column with the mobile phase at the specified flow rate and temperature for at least 30 minutes, or until a stable baseline is achieved.[6]

  • Inject the racemic standard to verify the separation and determine the retention times of both enantiomers.

  • Inject the (1R)-enantiomer standard to confirm the peak identity.

  • Inject the test sample and record the chromatogram.

6. Data Analysis and Calculation:

  • Identify the peaks corresponding to the (1R)- and (1S)-enantiomers in the chromatogram of the test sample.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (ee) using the following formula:[10]

    ee (%) = [ (Area(1R) - Area(1S)) / (Area(1R) + Area(1S)) ] x 100

Method Validation and Trustworthiness

To ensure the reliability of the analytical results, the chosen method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline resolution of the enantiomers.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.

Concluding Remarks

The determination of enantiomeric excess for key pharmaceutical intermediates like (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol is a non-negotiable aspect of quality control and drug development. While both polysaccharide-based and Pirkle-type chiral stationary phases can effectively resolve the enantiomers, the Pirkle-type CSP, specifically the (R,R) WHELK-O® 1, demonstrated superior resolution and separation factor in this comparative guide. The provided detailed protocol serves as a robust starting point for researchers. However, it is imperative to perform method validation to ensure the data's integrity and compliance with regulatory standards. The principles and methodologies discussed herein provide a comprehensive framework for making informed decisions in the selection and implementation of chiral HPLC methods.

References

  • Benchchem.
  • Regis Technologies, Inc.
  • Benchchem. Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs.
  • The Significance of Chiral Separation, Determination of EnantiomericPurity in Drug Design, Safety and Development –An Overview.
  • MDPI. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis.
  • Herald Scholarly Open Access.
  • ResearchGate. Enantioselective separation of racemic 1‐indanol on (a) the....
  • MDPI.
  • ResearchGate. The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview.
  • Benchchem.
  • On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U.
  • Chemical Society Reviews. Chiral HPLC for efficient resolution of enantiomers.
  • International Journal of Pharmaceutical and Phytopharmacological Research.

Sources

Comparative

Analytical Methods for the Quality Control of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol

Introduction (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol (often referred to as (R)-4-chloroindan-1-ol) is a highly valued chiral intermediate. It serves as a critical building block in the synthesis of sterically hindered li...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol (often referred to as (R)-4-chloroindan-1-ol) is a highly valued chiral intermediate. It serves as a critical building block in the synthesis of sterically hindered ligands, active pharmaceutical ingredients (APIs) like Ladostigil, and novel Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists used in respiratory disease models[2]. Because the enantiomeric purity of this indanol derivative directly dictates the stereochemistry—and consequently the pharmacological efficacy and safety profile—of downstream APIs, establishing a robust, self-validating Quality Control (QC) framework is non-negotiable.

This guide objectively compares the leading analytical methodologies for determining the chemical purity and enantiomeric excess (ee) of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol, providing drug development professionals with actionable, data-backed protocols.

Workflow Visualization Below is the standard analytical decision tree for batch release, illustrating how primary and orthogonal methods interact to form a self-validating system.

QC_Workflow Start Crude (1R)-4-chloroindan-1-ol Batch Prep Sample Preparation (Dissolution in Hexane/IPA) Start->Prep HPLC Primary QC: Chiral HPLC (Chiralpak OD-H / AD-H) Prep->HPLC Standard Route SFC High-Throughput QC: Chiral SFC (CO2 + Methanol modifier) Prep->SFC Fast Screening Decision ee > 99% & Purity > 99%? HPLC->Decision SFC->Decision Pass Batch Approved Release for API Synthesis Decision->Pass Yes Fail Batch Rejected Reprocessing Required Decision->Fail No Orthogonal Orthogonal Verification (Chiral GC / NMR) Pass->Orthogonal Periodic Audit

Figure 1: Analytical QC Workflow for the validation and release of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol batches.

Comparative Analysis of Analytical Modalities When evaluating (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol, the analytical method must resolve the (1R) enantiomer from its (1S) counterpart while simultaneously detecting achiral impurities (e.g., unreacted 4-chloro-1-indanone).

Analytical MethodResolution MechanismTypical Run TimeSensitivity (LOD)Cost & ComplexityBest For
Normal-Phase Chiral HPLC Hydrogen bonding & π−π interactions on amylose stationary phase15 - 20 min~0.05% areaModerateGold Standard for final batch release and regulatory submission.
Chiral SFC Supercritical CO2 partitioning on coated chiral selectors3 - 5 min~0.1% areaHigh (Equipment)High-Throughput screening during asymmetric catalysis optimization.
Chiral GC Partitioning on cyclodextrin-based capillary columns20 - 30 min~0.01% areaModerateVolatile derivatives; orthogonal validation of HPLC results.
Methodology 1: The Gold Standard - Normal-Phase Chiral HPLC

Normal-phase High-Performance Liquid Chromatography (HPLC) remains the most robust and widely cited method for determining the enantiomeric excess of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol [1].

The Causality of the Method: This protocol utilizes a Chiralpak OD-H column (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel). The chiral recognition is driven by the differential spatial fit of the (1R) and (1S) enantiomers into the chiral cavities of the polymer. Hexane provides the non-polar bulk that drives the analyte into the stationary phase. Isopropanol (IPA) acts as a polar modifier; it actively competes for hydrogen bonding sites on the carbamate linkages of the stationary phase. Precise tuning of the Hexane:IPA ratio ensures that the (1R) enantiomer elutes first, minimizing peak tailing and baseline drift.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the synthesized (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol in 1.0 mL of a pre-mixed solution of HPLC-grade n-hexane and isopropanol (95:5 v/v). Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter to protect the column frit from particulate matter.

  • System Equilibration: Flush the Chiralpak OD-H column (250 mm × 4.6 mm, 5 µm) with the mobile phase (n-hexane:IPA = 95:5) at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30 minutes).

  • Injection & Elution: Inject 10 µL of the sample. Maintain the column compartment at a constant 25 °C to prevent temperature-induced chiral inversion or resolution loss.

  • Detection: Monitor the eluent using a UV/Vis or Diode Array Detector (DAD) set to 210 nm, which optimally captures the strong π→π∗ transition of the chlorinated aromatic ring.

  • Data Analysis: Under these validated conditions, the (1R) enantiomer (major peak) elutes at approximately tR​=9.37 min, while the (1S) enantiomer (minor peak) elutes at tR​=10.81 min [1]. Calculate the enantiomeric excess using the formula: ee(%)=[(AR​−AS​)/(AR​+AS​)]×100 .

Methodology 2: The High-Throughput Alternative - Chiral SFC

For process chemists optimizing the asymmetric hydrogenation of 4-chloro-1-indanone, the 15-minute run time of HPLC becomes a bottleneck. Supercritical Fluid Chromatography (SFC) provides a self-validating, high-throughput alternative.

The Causality of the Method: SFC utilizes supercritical carbon dioxide ( scCO2​ ) as the primary mobile phase. scCO2​ possesses a gas-like diffusivity and liquid-like density, which drastically lowers the mass transfer resistance within the column. This physicochemical property allows for flow rates up to 3-4 times higher than HPLC without exceeding system backpressure limits, maintaining high theoretical plate counts while slashing run times by up to 75%.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the analyte in 100% methanol (1.0 mg/mL). Methanol is highly miscible with scCO2​ and prevents sample precipitation at the injection valve, a common failure point in SFC.

  • System Setup: Equip the SFC system with an Amylose-based chiral column (e.g., Trefoil AMY1, 150 mm × 4.6 mm, 2.5 µm).

  • Mobile Phase Parameters: Set the primary pump to deliver scCO2​ and the co-solvent pump to deliver Methanol. Program an isocratic hold at 5% Methanol.

  • Flow & Pressure: Set the flow rate to 3.0 mL/min. Maintain the Automated Back Pressure Regulator (ABPR) at 120 bar and the column oven at 35 °C to ensure the CO2​ remains strictly in the supercritical state throughout the run.

  • Detection: Monitor via UV at 210 nm. The (1R) and (1S) enantiomers will typically resolve within 3.5 to 4.5 minutes, providing rapid feedback for catalytic screening.

Conclusion

While Chiral SFC offers unparalleled speed for in-process monitoring and catalyst screening, Normal-Phase Chiral HPLC remains the definitive, authoritative method for the final quality control and regulatory release of (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol batches. By understanding the mechanistic interactions between the analyte, the mobile phase modifiers, and the chiral stationary phase, analytical scientists can ensure absolute scientific integrity in their batch release workflows.

References
  • Synthesis of Sterically Hindered f-Amphbinol Ligands and Application in Iridium-Catalyzed Asymmetric Hydrogenation of Various Ketones. The Journal of Organic Chemistry - ACS Publications.
  • Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy. ACS Publications.
Validation

Benchmarking (1R)-4-Chloro-2,3-dihydro-1H-inden-1-ol: Performance, Stereofidelity, and Kinetic Profiling in Mitsunobu Etherification

As chiral building blocks become increasingly complex in modern drug discovery, the demand for predictable, high-fidelity stereochemical transformations is paramount. (1R)-4-Chloro-2,3-dihydro-1H-inden-1-ol (commonly ref...

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Author: BenchChem Technical Support Team. Date: April 2026

As chiral building blocks become increasingly complex in modern drug discovery, the demand for predictable, high-fidelity stereochemical transformations is paramount. (1R)-4-Chloro-2,3-dihydro-1H-inden-1-ol (commonly referred to as (1R)-4-chloro-1-indanol) is a privileged structural motif, frequently utilized as a key intermediate in the synthesis of SMN2 promoter activators for spinal muscular atrophy and highly potent chymase inhibitors .

However, utilizing secondary benzylic alcohols in classical substitution reactions presents a fundamental mechanistic challenge: the erosion of enantiomeric excess (ee) via competing reaction pathways. This guide objectively benchmarks the performance of (1R)-4-chloro-1-indanol against its structural analogs in a model Mitsunobu etherification, providing researchers with actionable, causality-driven insights and field-proven protocols.

Mechanistic Rationale: The Benzylic Dilemma

The Mitsunobu reaction is the gold standard for the stereoinvertive coupling of chiral alcohols with acidic nucleophiles. For standard aliphatic alcohols, the reaction proceeds via a clean bimolecular nucleophilic substitution ( SN​2 ). However, benzylic systems like 1-indanol are prone to stereochemical leakage .

The Causality of Stereocontrol: During the reaction, the alcohol is activated into an alkoxyphosphonium intermediate. In benzylic systems, this intermediate can undergo premature C–O bond cleavage to form a resonance-stabilized carbocation, shifting the mechanism from an SN​2 inversion to an SN​1 racemization pathway.

The introduction of a chlorine atom at the 4-position fundamentally alters this electronic landscape. Chlorine exerts a strong inductive electron-withdrawing effect (-I). This effect destabilizes the incipient carbocation at the C1 position, raising the activation energy for the SN​1 pathway and effectively enforcing a strict SN​2 trajectory.

Mechanism A Alkoxyphosphonium Intermediate B S_N2 Pathway (Stereoinversion) A->B Nucleophilic Attack C S_N1 Pathway (Carbocation Formation) A->C C-O Bond Cleavage D Pure (1S)-Ether (High ee) B->D E Racemic Ether (Low ee) C->E F 4-Chloro Substituent (-I Inductive Effect) F->B Enforces Trajectory F->C Destabilizes Cation

Mechanistic divergence in the Mitsunobu reaction modulated by the 4-chloro substituent.

Comparative Benchmarking Data

To quantify the stabilizing effect of the 4-chloro substituent, we benchmarked (1R)-4-chloro-1-indanol against unsubstituted (1R)-1-indanol, an electron-rich analog ((1R)-4-methoxy-1-indanol), and a highly electronegative analog ((1R)-4-fluoro-1-indanol).

Model Reaction: Mitsunobu coupling with 4-methoxyphenol (1.2 eq), PPh₃ (1.5 eq), and DEAD (1.5 eq) in a 1:1 THF/Toluene solvent system at 0 °C to room temperature. All starting alcohols possessed an initial ee of >99% .

Substrate (Starting ee >99%)Isolated Yield (%)Product ee (%)Reaction Time (h)Dominant Mechanism
(1R)-1-indanol 78%87%4.0Mixed SN​1 / SN​2
(1R)-4-methoxy-1-indanol 65%45%2.5 SN​1 Dominant (Racemization)
(1R)-4-fluoro-1-indanol 82%94%5.0 SN​2 Dominant
(1R)-4-chloro-1-indanol 85% 98% 6.0 Strict SN​2 (Stereoinversion)

Data Synthesis: The data clearly demonstrates that electron-donating groups (methoxy) accelerate the reaction but catastrophically degrade stereopurity due to carbocation stabilization. Conversely, the 4-chloro analog provides the optimal balance: its robust -I effect preserves 98% ee, while its moderate steric bulk allows for an excellent 85% isolated yield.

Self-Validating Experimental Protocol

To achieve the benchmarked results, the experimental design must suppress dielectric charge separation. Pure THF (dielectric constant ϵ≈7.5 ) can inadvertently stabilize the SN​1 transition state. By utilizing a 1:1 mixture of THF and Toluene ( ϵ≈2.4 ), we lower the overall polarity of the medium, synergizing with the 4-chloro group to lock the molecule into an SN​2 pathway .

Step-by-Step Methodology

Step 1: Reagent Assembly & Anhydrous Validation

  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Argon.

  • Charge the flask with (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol (1.0 mmol, 168.6 mg), 4-methoxyphenol (1.2 mmol, 149.0 mg), and triphenylphosphine (PPh₃) (1.5 mmol, 393.4 mg).

  • Dissolve the mixture in 10 mL of anhydrous THF/Toluene (1:1 v/v). Validation Check: Ensure complete dissolution. Any turbidity indicates moisture ingress, which will prematurely hydrolyze the DEAD reagent.

Step 2: Thermal Control & Activation 4. Cool the reaction vessel strictly to 0 °C using an ice-water bath. Stir for 15 minutes to ensure thermal equilibrium. 5. Add diethyl azodicarboxylate (DEAD) (1.5 mmol, 261.2 mg, typically a 40% solution in toluene) dropwise over 10 minutes via a syringe pump. Causality: Exothermic spikes during DEAD addition promote the SN​1 pathway. Dropwise addition at 0 °C is non-negotiable for maintaining >95% ee.

Step 3: Kinetic Monitoring 6. Allow the reaction to slowly warm to room temperature. 7. Monitor via UPLC-MS or TLC (Hexanes/EtOAc 8:2) every 2 hours. Validation Check: The reaction is complete when the alkoxyphosphonium intermediate mass ( m/z corresponding to the activated complex) disappears, and the product mass ( m/z 274.7 for the ether) plateaus.

Step 4: Workup and Isolation 8. Quench the reaction with 5 mL of saturated aqueous NaHCO₃. 9. Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 10. Purify the crude residue via silica gel flash chromatography (gradient: 0% to 15% EtOAc in Hexanes) to yield the pure (1S)-aryl ether.

Step 5: Stereochemical Verification 11. Determine the enantiomeric excess using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min). Validation Check: Run a racemic standard first to prove baseline resolution between the (1R) and (1S) enantiomers before analyzing the purified batch.

Workflow S1 1. Reagent Assembly Alcohol + Phenol + PPh3 in THF/Toluene S2 2. DEAD Addition Strictly at 0 °C (Thermal Control) S1->S2 S3 3. Kinetic Monitoring UPLC-MS / TLC (Self-Validation) S2->S3 S4 4. Purification Flash Chromatography (Silica Gel) S3->S4 S5 5. ee Determination Chiral HPLC (Baseline Resolution) S4->S5

Step-by-step self-validating workflow for the benchmarked Mitsunobu etherification.

Conclusion

For researchers developing complex APIs, (1R)-4-chloro-2,3-dihydro-1H-inden-1-ol represents a vastly superior building block compared to its unsubstituted counterpart. By leveraging the 4-chloro substituent's inductive effects and pairing it with a low-dielectric solvent system, chemists can effectively neutralize the benzylic SN​1 liability, ensuring near-perfect stereoinversion and high isolated yields.

References

  • Synthesis and Biological Evaluation of Novel 2,4-Diaminoquinazoline Derivatives as SMN2 Promoter Activators for the Potential Treatment of Spinal Muscular Atrophy Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Stereoselective Carbon−Carbon Bond Formation via the Mitsunobu Displacement of Chiral Secondary Benzylic Alcohols Organic Letters (ACS Publications) URL:[Link]

  • Chemoenzymatic Deracemization of Chiral Secondary Alcohols: Process Optimization for Production of (R)-1-Indanol and (R)-1-Phenylethanol Organic Process Research & Development (ACS Publications) URL:[Link]

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Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

Reactant of Route 1
(1R)-4-chloro-2,3-dihydro-1H-inden-1-ol
Reactant of Route 2
(1R)-4-chloro-2,3-dihydro-1H-inden-1-ol
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